molecular formula C17H25N3O5 B558167 Boc-Lys(Nicotinoyl)-OH CAS No. 14609-04-2

Boc-Lys(Nicotinoyl)-OH

Katalognummer: B558167
CAS-Nummer: 14609-04-2
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: PRHRBXNIOXCRQY-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-Lys(Nicotinoyl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRBXNIOXCRQY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nε-nicotinoyl-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of Nα-(tert-Butoxycarbonyl)-Nε-nicotinoyl-L-lysine, a valuable derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the described protocols, ensuring a thorough understanding for successful implementation.

Introduction: The Significance of Orthogonally Protected Lysine Derivatives

Lysine, with its primary ε-amino group, is a frequent site for post-translational modifications and a key residue for the conjugation of peptides to other molecules.[1] The selective modification of this side chain is paramount in the synthesis of complex peptides and bioconjugates. To achieve this, orthogonal protection strategies are employed, where the α-amino group and the ε-amino group are protected with groups that can be removed under different conditions.[2] Nα-Boc-Nε-nicotinoyl-L-lysine is an example of such a derivative, where the acid-labile Boc group protects the α-amine, and the stable nicotinoyl group modifies the ε-amine. The nicotinoyl moiety can introduce unique properties to a peptide, such as altered solubility, potential for metal coordination, and specific biological interactions.[3]

Synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine: A Two-Step Approach

The synthesis of the target compound is logically approached in two main stages: first, the preparation of the Nα-Boc-L-lysine (Boc-Lys-OH) starting material, followed by the selective nicotinoylation of the ε-amino group.

Part 1: Synthesis of Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)

The initial step involves the selective protection of the α-amino group of L-lysine with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, often accomplished using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The ε-amino group, being more nucleophilic, can also react, but careful control of stoichiometry and reaction conditions can favor the desired product. A more robust method involves the use of a copper complex to temporarily protect the α-amino and carboxyl groups, allowing for selective protection of the ε-amino group, followed by removal of the copper. However, for the synthesis of Nα-Boc-L-lysine, direct protection is often sufficient.

Experimental Protocol: Synthesis of Boc-Lys-OH

Step Procedure Rationale
1. Dissolution Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.Dioxane helps to solubilize the (Boc)₂O, while water is necessary to dissolve the lysine salt.
2. pH Adjustment Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of 1 M NaOH solution.The reaction requires a basic environment to deprotonate the amino groups, making them nucleophilic. The ε-amino group (pKa ~10.5) will be significantly deprotonated at this pH.
3. Boc Protection Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in 1,4-dioxane to the cooled lysine solution with vigorous stirring.(Boc)₂O is the Boc-protecting reagent. A slight excess ensures complete reaction with the α-amino group. Slow addition and cooling help to control the exothermic reaction and minimize side products.
4. Reaction Allow the reaction mixture to warm to room temperature and stir overnight.This ensures the reaction goes to completion.
5. Work-up Concentrate the reaction mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with a cold 4 M KHSO₄ solution.Acidification protonates the carboxyl group and any unreacted amino groups, preparing the product for extraction.
6. Extraction Extract the acidified solution with ethyl acetate (3 x volumes).The Boc-protected lysine is more soluble in the organic phase, allowing for its separation from inorganic salts and unreacted lysine.
7. Drying & Isolation Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Lys-OH as a white solid.This removes residual water from the organic phase and isolates the final product.
Part 2: Synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine

With the α-amino group protected, the ε-amino group of Boc-Lys-OH is now available for selective acylation with a nicotinoyl group. This is typically achieved through an amide bond formation reaction using nicotinic acid and a coupling agent, or by using a more reactive nicotinic acid derivative like nicotinoyl chloride. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) is a common and effective method that minimizes side reactions and racemization.[4]

Experimental Protocol: Nicotinoylation of Boc-Lys-OH

Step Procedure Rationale
1. Dissolution Dissolve Boc-Lys-OH (1 equivalent) and nicotinic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated species.
2. Activation To the solution, add 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents).HOBt reacts with the EDC-activated carboxylic acid to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea intermediate. EDC is a water-soluble carbodiimide that facilitates the amide bond formation.
3. Base Addition Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the reaction mixture and stir at room temperature.DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to maintain a basic environment for the coupling reaction.
4. Reaction Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).The reaction is typically complete within this timeframe. TLC can be used to track the consumption of the starting material.
5. Work-up Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.The acidic wash removes unreacted base (DIPEA). The basic wash removes unreacted nicotinic acid and HOBt. The brine wash removes residual water.
6. Drying & Isolation Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.This isolates the crude Nα-Boc-Nε-nicotinoyl-L-lysine.

Purification of Nα-Boc-Nε-nicotinoyl-L-lysine

The crude product obtained from the synthesis will likely contain some impurities, such as unreacted starting materials or by-products from the coupling reaction. Purification is essential to obtain a high-purity final product. The most common method for purifying such compounds is column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography

Step Procedure Rationale
1. Column Preparation Prepare a silica gel column packed in a suitable solvent system, such as a mixture of dichloromethane (DCM) and methanol (MeOH).Silica gel is a polar stationary phase that will separate compounds based on their polarity. The choice of solvent system is critical for achieving good separation.
2. Sample Loading Dissolve the crude product in a minimal amount of the eluent and load it onto the column.This ensures the sample is applied to the column in a concentrated band, leading to better separation.
3. Elution Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., 0% to 10% MeOH in DCM).A gradient elution is often used to effectively separate compounds with different polarities. The less polar impurities will elute first, followed by the desired product.
4. Fraction Collection Collect fractions and monitor them by TLC to identify those containing the pure product.TLC allows for rapid analysis of the fractions to determine which ones contain the desired compound.
5. Isolation Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Nα-Boc-Nε-nicotinoyl-L-lysine as a solid.This isolates the final, purified product.

Characterization of Nα-Boc-Nε-nicotinoyl-L-lysine

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final product. The spectra should be consistent with the expected structure of Nα-Boc-Nε-nicotinoyl-L-lysine.

Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration
Nicotinoyl-H~9.0, 8.7, 8.2, 7.4m4H
NH (nicotinamide)~6.5-7.5br s1H
NH (Boc)~5.0-5.5d1H
α-CH~4.2-4.4m1H
ε-CH₂~3.3-3.5q2H
β, γ, δ-CH₂~1.3-1.9m6H
Boc (CH₃)₃~1.45s9H

Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):

Carbon(s) Expected Chemical Shift (ppm)
C=O (carboxyl)~175-178
C=O (nicotinamide)~165-168
C=O (Boc)~155-157
Nicotinoyl-C~123-153
C (Boc)~80
α-CH~53-55
ε-CH₂~39-41
β, γ, δ-CH₂~22-32
Boc (CH₃)₃~28
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Expected Molecular Weight: C₁₇H₂₅N₃O₅ = 351.40 g/mol

  • Expected [M+H]⁺ ion: m/z = 352.18

High-Performance Liquid Chromatography (HPLC)

Analytical reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the final product. A single sharp peak is indicative of a high-purity compound.

Workflow and Pathway Diagrams

To visually summarize the entire process, the following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.

Synthesis_Pathway Lysine L-Lysine BocLysOH Boc-Lys-OH Lysine->BocLysOH (Boc)₂O, NaOH FinalProduct Boc-Lys(Nicotinoyl)-OH BocLysOH->FinalProduct EDC, HOBt, DIPEA NicotinicAcid Nicotinic Acid NicotinicAcid->FinalProduct

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis_BocLysOH Synthesis of Boc-Lys-OH Synthesis_Nicotinoylation Nicotinoylation of Boc-Lys-OH Synthesis_BocLysOH->Synthesis_Nicotinoylation Workup Aqueous Work-up Synthesis_Nicotinoylation->Workup Chromatography Column Chromatography Workup->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR MS Mass Spectrometry (ESI-MS) Chromatography->MS HPLC HPLC Analysis Chromatography->HPLC

Caption: Overall experimental workflow from synthesis to analysis.

Conclusion and Best Practices

The synthesis and purification of Nα-Boc-Nε-nicotinoyl-L-lysine is a multi-step process that requires careful attention to reaction conditions and purification techniques. By following the detailed protocols and understanding the rationale behind each step, researchers can successfully prepare this valuable compound for their specific applications in peptide synthesis and drug discovery.

Key considerations for success include:

  • Use of anhydrous solvents and reagents , particularly for the coupling reaction, to prevent unwanted side reactions.

  • Careful monitoring of the reaction progress by TLC to ensure completion and identify any potential issues.

  • Thorough purification by column chromatography to remove impurities that could interfere with subsequent applications.

  • Comprehensive characterization using NMR, MS, and HPLC to confirm the identity and purity of the final product.

This guide provides a solid foundation for the synthesis and purification of Nα-Boc-Nε-nicotinoyl-L-lysine. As with any chemical synthesis, optimization of reaction conditions and purification methods may be necessary depending on the scale of the reaction and the specific equipment available.

References

  • Azevedo, C., & S-ado, A. (2015). Why always lysine? The ongoing tale of one of the most modified amino acids. Journal of Biological Chemistry, 290(52), 30836-30844. [Link]

  • Li, H., et al. (2013). Electronic Supplementary Information for Design and self-assembly of amphiphilic peptide dendron-jacketed polysaccharide polymers into available nanomaterials. Polymer Chemistry. [Link]

  • PubChem. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances, 9(13), 7195-7203. [Link]

  • SpectraBase. (n.d.). Boc-Lys-OH. Retrieved from [Link]

  • Azevedo, C., & Saiardi, A. (2015). Why always lysine? The ongoing tale of one of the most modified amino acids. Journal of biological chemistry, 290(52), 30836–30844.
  • BenchChem. (n.d.). A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applications.
  • ChemicalBook. (n.d.). Boc-Lys(Boc)-OH synthesis. Retrieved from a relevant ChemicalBook synthesis page.
  • Chem-Impex. (n.d.). Nα-Boc-Nε-nicotinoyl-L-lysine.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A new, very efficient, and mild procedure for the synthesis of amides. Organic letters, 4(4), 553–555.
  • Li, H., et al. (2013).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • PubChem. (n.d.). Fmoc-Lys(Boc)-OH.
  • Sigma-Aldrich. (n.d.). Boc-Lys-OH. Retrieved from a relevant Sigma-Aldrich product page.
  • SpectraBase. (n.d.). Boc-Lys-OH.

Sources

An In-Depth Technical Guide to Boc-Lys(Nicotinoyl)-OH: Physicochemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(tert-Butoxycarbonyl)-Nε-(nicotinoyl)-L-lysine, commonly abbreviated as Boc-Lys(Nicotinoyl)-OH, is a specialized amino acid derivative that serves as a critical building block in the fields of peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its applications in drug development. The unique structure of this compound, featuring an acid-labile Boc protecting group on the α-amino group and a nicotinoyl moiety on the ε-amino group of the lysine side chain, offers distinct advantages for the synthesis of complex peptides and targeted drug candidates. The nicotinoyl group, derived from nicotinic acid (Vitamin B3), can introduce unique properties to the final peptide, such as altered solubility, potential for metal chelation, and specific biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties dictate its handling, reactivity, and analytical characterization.

Core Properties and Specifications
PropertyValueSource(s)
Chemical Formula C₁₇H₂₅N₃O₅-
Molecular Weight 351.40 g/mol -
CAS Number 14609-04-2[1]
Appearance White to off-white solid[2]
Melting Point 138 °C[1]
Boiling Point (Predicted) 623.2 ± 55.0 °C-
Density (Predicted) 1.189 ± 0.06 g/cm³-
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Soluble in organic solvents such as DMF and DCM.[2][3]
Storage Conditions 2-8°C[1]
Spectroscopic Data

While specific, experimentally derived spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include the characteristic resonances for the tert-butyl protons of the Boc group (around 1.4 ppm), the lysine backbone and side-chain protons, and the aromatic protons of the nicotinoyl group (in the range of 7.5-9.0 ppm).

    • ¹³C NMR: The spectrum would show signals corresponding to the carbonyl carbons of the Boc and nicotinoyl groups, the carboxylic acid, the quaternary carbon of the Boc group, the aliphatic carbons of the lysine chain, and the aromatic carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amide and carbamate groups, C=O stretching of the carboxylic acid, amide, and carbamate groups, and C-N stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (351.40 g/mol ), along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound involves a two-step process: the selective protection of the α-amino group of L-lysine with a Boc group, followed by the acylation of the ε-amino group with nicotinic acid.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Nα-Boc Protection cluster_step2 Step 2: Nε-Nicotinoylation Lysine L-Lysine Boc_Lysine Nα-Boc-L-Lysine Lysine->Boc_Lysine Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) Dioxane/Water Boc_Lysine_Nic This compound Boc_Lysine->Boc_Lysine_Nic Nicotinic Acid Coupling Agent (e.g., DCC/NHS) Anhydrous Solvent (e.g., DMF) AnalyticalWorkflow cluster_analysis Analytical Characterization TLC Thin Layer Chromatography (TLC) (Reaction Monitoring) HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assessment) TLC->HPLC MS Mass Spectrometry (MS) (Identity Confirmation) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) MS->NMR IR IR Spectroscopy (Functional Group Analysis) NMR->IR SPPS_Workflow cluster_cycle Iterative Cycles Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Agent) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage Purification Purification & Analysis Cleavage->Purification

Sources

A Comprehensive Technical Guide to the Solubility of Boc-Lys(Nicotinoyl)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nε-nicotinoyl-L-lysine, commonly abbreviated as Boc-Lys(Nicotinoyl)-OH, is a specialized amino acid derivative of significant interest in the fields of peptide synthesis and drug development. Its unique structure, featuring a temporary Boc protecting group on the alpha-amino group and a nicotinoyl moiety on the side-chain, makes it a valuable building block for creating complex peptides and other bioactive molecules. The nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), can introduce unique properties into a peptide, such as altered polarity, potential for specific biological interactions, and improved pharmacokinetic profiles.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of its solubility characteristics, the underlying physicochemical principles, and practical guidance for its handling and application.

Physicochemical Properties Governing Solubility

The solubility of a molecule is dictated by a delicate balance of intermolecular forces between the solute and the solvent. For this compound, several key structural features influence its solubility profile:

  • The Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group. Its presence generally increases the solubility of amino acids in nonpolar organic solvents compared to their unprotected counterparts.

  • The Nicotinoyl Group: The nicotinoyl group, a pyridinecarbonyl moiety, introduces a degree of aromaticity and polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • The Carboxylic Acid: The free carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor.

  • The Lysine Backbone: The aliphatic portion of the lysine side chain contributes to its nonpolar character.

The interplay of these groups results in a molecule with both lipophilic and polar characteristics, leading to a nuanced solubility profile across a range of organic solvents.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a combination of supplier information, data from closely related analogues, and insights from synthesis procedures allows for the construction of a reliable qualitative and semi-quantitative solubility profile.

SolventChemical FormulaTypePredicted Solubility of this compoundRationale & Supporting Evidence
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleThe optical rotation of Nα-Boc-Nε-nicotinoyl-L-lysine has been measured in DMF, which necessitates its solubility in this solvent.[1][2] DMF is an excellent solvent for many polar and nonpolar compounds, and its ability to accept hydrogen bonds facilitates the dissolution of the carboxylic acid and nicotinoyl groups.
Methanol (MeOH)CH₃OHPolar ProticSolubleThe optical rotation of the D-isomer, Nα-Boc-Nε-nicotinoyl-D-lysine, is measured in methanol, indicating good solubility.[3] Methanol's ability to act as both a hydrogen bond donor and acceptor makes it effective at solvating the polar functionalities of the molecule.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticLikely SolubleDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic molecules, including many protected amino acids.
Dichloromethane (DCM)CH₂Cl₂NonpolarLikely SolubleSynthesis procedures for related poly-L-lysine dendrons involving Boc-protected lysine derivatives utilize dichloromethane as a solvent, suggesting good solubility for the monomeric unit.[4]
ChloroformCHCl₃NonpolarLikely SolubleThe closely related compound Nα-Boc-Nε-Z-L-lysine is reported to be soluble in chloroform.[5] Given the structural similarities, a similar solubility for this compound can be inferred.
Ethyl AcetateC₄H₈O₂Moderately PolarLikely SolubleEthyl acetate is used as an extraction solvent in the synthesis of Boc-Lys(Boc)-OH, indicating that the compound has sufficient solubility in this solvent for partitioning from an aqueous phase.[4][6] The related Nα-Boc-Nε-Z-L-lysine is also soluble in ethyl acetate.[5]
DioxaneC₄H₈O₂Nonpolar EtherLikely SolubleDioxane is used as a co-solvent in the synthesis of Boc-Lys(Boc)-OH, suggesting it is a suitable solvent for this class of compounds.[4][6]
WaterH₂OPolar ProticSparingly Soluble to InsolubleThe presence of the large, nonpolar Boc group significantly reduces water solubility compared to unprotected lysine. The related compound Nα-Boc-Nε-Z-L-lysine is noted as being insoluble in water.[5] However, some Boc-protected amino acids exhibit slight water solubility.[7]

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data for their specific application, the following experimental protocol provides a robust method for its determination.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound

  • High-purity organic solvent of interest (e.g., DMF, Methanol, DCM)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound into a vial. prep2 Add a known volume of the organic solvent. prep1->prep2 Step 1 & 2 equil Incubate at a constant temperature with agitation for 24-48 hours to ensure saturation. prep2->equil Step 3 sep1 Centrifuge the sample to pellet the undissolved solid. equil->sep1 Step 4 sep2 Carefully collect an aliquot of the supernatant. sep1->sep2 Step 5 & 6 analysis1 Prepare a series of dilutions of the supernatant. sep2->analysis1 Step 7 analysis2 Analyze the dilutions by HPLC to determine the concentration. analysis1->analysis2 analysis3 Calculate the solubility from the concentration of the saturated solution. analysis2->analysis3

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount is not critical, as long as undissolved solid remains after equilibration.

    • Accurately add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed to pellet all undissolved solid material.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Concentration Determination by HPLC:

    • Prepare a series of accurate dilutions of the supernatant using the same organic solvent.

    • Inject the diluted samples onto an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for detecting the nicotinoyl or Boc group.

    • Quantify the concentration of this compound in the supernatant by comparing the peak areas to a pre-established calibration curve prepared with known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undissolved supernatant from the HPLC data, taking into account the dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Implications for Practical Applications

The solubility characteristics of this compound have direct consequences for its use in research and development:

  • Peptide Synthesis: For solid-phase peptide synthesis (SPPS), complete solubilization of the amino acid derivative in the reaction solvent (commonly DMF or DCM) is crucial for efficient coupling to the growing peptide chain on the resin. The good solubility in these solvents facilitates high reaction yields.

  • Purification: The differential solubility of this compound in various solvents can be exploited during purification. For instance, after a synthesis, the product might be soluble in a solvent like ethyl acetate, while certain impurities are not, allowing for separation by filtration. Conversely, precipitation or crystallization from a solvent system in which it has limited solubility can be an effective purification strategy.

  • Formulation: For drug development applications, understanding the solubility in pharmaceutically acceptable solvents is critical for formulating the final active pharmaceutical ingredient (API). While this compound is an intermediate, knowledge of its solubility can inform the development of related compounds intended for therapeutic use.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, particularly polar aprotic solvents like DMF and polar protic solvents like methanol. This solubility profile is a direct result of its molecular structure, which combines the lipophilic Boc group with the polar carboxylic acid and nicotinoyl moieties. This guide provides a foundational understanding of these solubility characteristics, offering both theoretical insights and practical experimental guidance. For researchers and drug developers, a thorough grasp of the solubility of this compound is essential for its successful application in the synthesis of novel peptides and other advanced chemical entities.

References

  • Electronic Supplementary Information for "Dendron-jacketed dextran as a nano-carrier for intracellular drug delivery". Polymer Chemistry, 2013.

  • Chem-Impex. Nα-Boc-Nε-nicotinoyl-D-lysine.

  • Ottokemi. Boc-l-lysine, 99% 13734-28-6 India.

  • ChemicalBook. Boc-Lys(Boc)-OH synthesis.

  • Chem-Impex. Nα-Boc-Nε-nicotinoyl-L-lysine.

  • Chem-Impex. Nα-Fmoc-Nε-nicotinoyl-L-lysine.

  • BenchChem. A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applications.

  • J. Org. Chem. 2003, 68, 24, 9453–9455. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine.

  • Chem-Impex. Nα-Boc-Nε-dimethyl-L-lysine.

  • Chem-Impex. Nα-Boc-Nε-nicotinoil-L-lisina.

Sources

Stability of Boc-Lys(Nicotinoyl)-OH under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Nα-tert-Butoxycarbonyl-Nε-nicotinoyl-L-lysine, or Boc-Lys(Nicotinoyl)-OH, is a specialized amino acid derivative crucial for the synthesis of modified peptides and complex bioconjugates in drug development. Its utility is fundamentally dependent on the stability of its two distinct protecting groups—the acid-labile Boc group and the side-chain nicotinoyl amide—under various chemical environments encountered during synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the stability profile of this compound, detailing its degradation pathways under both acidic and basic stress conditions. We present the underlying chemical mechanisms, detailed experimental protocols for forced degradation studies, and validated analytical methodologies for monitoring stability. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the integrity and success of their scientific endeavors.

Introduction: The Imperative of Stability

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, antibody-drug conjugates (ADCs), and other complex biomolecules, the use of precisely modified amino acids is paramount. This compound is a key building block, offering a nicotinoyl moiety on the lysine side-chain that can serve as a versatile chemical handle, a metal chelator, or a structural component with specific biological recognition properties.

The success of multi-step synthetic strategies hinges on the principle of orthogonal protection, where one protecting group can be removed selectively without affecting another. This compound embodies this principle, with the Nα-Boc group designed for removal under acidic conditions and the Nε-nicotinoyl amide bond expected to be stable under these same conditions. Conversely, the Boc group is robust in basic media, where the amide bond may become labile.[1][2] A thorough understanding of this stability-lability balance is not merely academic; it is critical for:

  • Process Optimization: Designing efficient and high-yield synthetic routes.

  • Impurity Profiling: Identifying potential degradation products to ensure the safety and purity of the final active pharmaceutical ingredient (API).

  • Formulation Development: Establishing pH and storage conditions that guarantee the long-term stability of the drug substance.

This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Unpacking the Molecular Architecture

The stability of this compound is best understood by examining its constituent parts. Each functional group has distinct chemical properties that dictate its behavior in acidic and basic environments.

cluster_main mol Boc Boc Group (Acid-Labile) c1 Boc->c1 alpha_amino α-Amino lysine_backbone Lysine Backbone c3 lysine_backbone->c3 Side Chain c5 lysine_backbone->c5 nicotinoyl Nicotinoyl Group (Base-Labile Amide) side_chain ε-Amino carboxyl Carboxyl Group c2 c1->c2 N-H c2->lysine_backbone α-C c4 c3->c4 c4->nicotinoyl N-H c5->carboxyl reactant_node reactant_node product_node product_node condition_node condition_node reactant This compound condition H⁺ (e.g., TFA, HCl) Room Temperature reactant->condition product1 Lys(Nicotinoyl)-OH product2 CO₂ + Isobutylene condition->product1 condition->product2 reactant_node reactant_node product_node product_node condition_node condition_node reactant This compound condition OH⁻ (e.g., NaOH) Heat (Δ) reactant->condition product1 Boc-Lys-OH product2 Nicotinate condition->product1 condition->product2 prep Prepare 1 mg/mL Stock Solution split Divide Stock prep->split acid Add 1M HCl (Stress Sample) split->acid Acidic Path base Add 1M NaOH (Stress Sample) split->base Basic Path control Add H₂O (Control Sample) split->control Control Path incubate Incubate All Samples 60°C for 24h acid->incubate base->incubate control->incubate neutralize Cool & Neutralize Stress Samples incubate->neutralize analyze Analyze All Samples by HPLC-UV neutralize->analyze

Sources

A Comprehensive Technical Guide to High-Purity Boc-Lys(Nicotinoyl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the precision and purity of building blocks are paramount. Among the vast array of modified amino acids, Nα-Boc-Nε-nicotinoyl-L-lysine , commonly referred to as Boc-Lys(Nicotinoyl)-OH , has emerged as a critical reagent. Its unique architecture, featuring a temporary Boc protecting group on the alpha-amino function and a stable nicotinoyl moiety on the side-chain, offers strategic advantages in the construction of complex peptides and targeted therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, quality control, and application of high-purity this compound.

The Strategic Importance of the Nicotinoyl Moiety in Peptide and Drug Design

The incorporation of a nicotinoyl group onto the lysine side-chain is not a trivial modification. The nicotinoyl group, derived from nicotinic acid (Niacin or Vitamin B3), imparts a unique set of physicochemical properties to the amino acid and, consequently, to the resulting peptide or conjugate. The pyridine ring of the nicotinoyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the conformation and binding affinity of the peptide to its biological target.

From a drug development perspective, the nicotinoyl moiety can serve several strategic purposes:

  • Enhanced Biological Activity: The nicotinoyl group can mimic or enhance the interaction of the peptide with its receptor, potentially leading to increased potency.

  • Modulation of Pharmacokinetics: The presence of the nicotinoyl group can alter the solubility, metabolic stability, and overall pharmacokinetic profile of a peptide therapeutic.

  • Targeting and Delivery: The nicotinoyl moiety can be recognized by specific transporters or receptors, facilitating the targeted delivery of peptide-drug conjugates (PDCs) to specific cells or tissues. PDCs are an emerging class of therapeutics that leverage the targeting capabilities of peptides to deliver potent drug payloads.[1][2][3]

  • Bio-inspired Design: Nicotinic acid is a precursor to the essential coenzymes NAD+ and NADP+, which are involved in numerous cellular redox reactions. Incorporating a nicotinoyl group can be a bio-inspired strategy to influence cellular processes. A novel nicotinoyl peptide, nicotinoyl-LVH, for instance, has been shown to enhance collagen synthesis in skin cells, highlighting its potential in cosmetic and therapeutic applications.[4]

Locating and Qualifying Commercial Suppliers of High-Purity this compound

The success of any synthesis employing this compound is fundamentally dependent on the quality of the starting material. Sourcing this reagent from a reputable supplier who can provide comprehensive analytical data is therefore a critical first step. Several chemical suppliers specialize in protected amino acids and peptide synthesis reagents.

Key Supplier Considerations:

  • Purity Specification: Look for suppliers that specify a high purity level, typically ≥97% as determined by High-Performance Liquid Chromatography (HPLC).

  • Comprehensive Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity, identity (confirmed by methods such as NMR and Mass Spectrometry), and other relevant physical properties.

  • Consistency and Traceability: For drug development applications, batch-to-batch consistency and full traceability of the starting materials are non-negotiable.

Below is a comparative table of a key supplier identified for Boc-L-Lys(Nicotinoyl)-OH:

SupplierProduct NameCAS NumberPurity (by HPLC)Molecular FormulaMolecular WeightAdditional Information
Chem-Impex International, Inc. Nα-Boc-Nε-nicotinoyl-L-lysine14609-04-2≥ 97%C₁₇H₂₅N₃O₅351.4 g/mol Provides information on applications in peptide synthesis and drug development.[5]

Note: This table is based on publicly available information and researchers should always request a lot-specific Certificate of Analysis before purchase.

In-House Quality Control: A Self-Validating System for Incoming Reagents

Upon receipt of this compound, it is imperative for research and development laboratories to perform their own quality control checks to verify the supplier's specifications and ensure the integrity of the material. This not only validates the quality of the current batch but also establishes a baseline for future purchases.

Experimental Protocol for Quality Control

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Objective: To confirm the purity of the compound and identify any potential impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Chromatographic System:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.

      • Detection: UV detection at a wavelength where the nicotinoyl group and the Boc-protecting group absorb (e.g., 254 nm and 214 nm).

    • Analysis: Inject the prepared sample into the HPLC system. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification:

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should exhibit characteristic peaks corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the lysine backbone and side chain, and the aromatic protons of the nicotinoyl group.

    • ¹³C NMR Analysis: Acquire a carbon NMR spectrum to further confirm the carbon framework of the molecule.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • Objective: To verify the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

    • Analysis: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion. The observed molecular weight should match the calculated molecular weight of C₁₇H₂₅N₃O₅ (351.4 g/mol ).

Below is a diagram illustrating the recommended in-house quality control workflow.

QC_Workflow cluster_0 Incoming Material cluster_1 In-House Quality Control cluster_2 Decision cluster_3 Application Incoming This compound (from supplier) HPLC HPLC Analysis (Purity Check) Incoming->HPLC NMR NMR Spectroscopy (Structural Verification) Incoming->NMR MS Mass Spectrometry (MW Confirmation) Incoming->MS Decision Accept or Reject Batch HPLC->Decision NMR->Decision MS->Decision Synthesis Peptide Synthesis / Drug Conjugation Decision->Synthesis Accepted

Caption: In-house quality control workflow for this compound.

The Causality Behind Synthesis: Understanding Potential Impurities

While a detailed, proprietary synthesis protocol from a commercial supplier is often unavailable, a general understanding of the synthetic route to Nα-Boc-Nε-nicotinoyl-L-lysine provides valuable insight into potential impurities. A common synthetic pathway involves the selective acylation of the ε-amino group of Nα-Boc-L-lysine with an activated form of nicotinic acid.

Plausible Synthetic Approach:

  • Starting Material: High-purity Nα-Boc-L-lysine.

  • Activation of Nicotinic Acid: Nicotinic acid is activated to facilitate the amide bond formation. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, or by converting it to an acid chloride.

  • Coupling Reaction: The activated nicotinic acid is then reacted with Nα-Boc-L-lysine under basic conditions to yield the desired product.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to remove unreacted starting materials, coupling byproducts (e.g., dicyclohexylurea if DCC is used), and any side products.

Potential Impurities to Consider:

  • Unreacted Nα-Boc-L-lysine: Incomplete reaction will lead to the presence of the starting material.

  • Di-acylated byproducts: Although less likely due to the protection of the α-amino group, side reactions could potentially occur.

  • Residual coupling reagents and byproducts: These are common process-related impurities that must be removed during purification.

  • Enantiomeric impurities: The presence of the D-isomer, Boc-D-Lys(Nicotinoyl)-OH, would be a critical impurity in chiral applications and should be assessed by chiral HPLC if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based solid-phase peptide synthesis. The Boc group on the α-amino position is acid-labile and is removed at each cycle of amino acid addition, while the nicotinoyl group on the ε-amino group is stable to the acidic conditions used for Boc deprotection.

Below is a diagram illustrating the incorporation of this compound into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Step: + this compound + Coupling Reagents (e.g., DCC/HOBt) Resin->Coupling Washing Washing Step Coupling->Washing Deprotection Boc Deprotection: (e.g., TFA in DCM) Washing->Deprotection Neutralization Neutralization: (e.g., DIEA in DCM) Deprotection->Neutralization Next_Cycle Ready for Next Amino Acid Coupling Neutralization->Next_Cycle

Caption: Workflow for incorporating this compound in SPPS.

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of complex peptides and the development of innovative peptide-based therapeutics. Its unique structural features, conferred by the nicotinoyl moiety, offer exciting possibilities for enhancing biological activity and achieving targeted drug delivery. By carefully selecting suppliers, implementing rigorous in-house quality control, and understanding the nuances of its application in peptide synthesis, researchers can confidently leverage the full potential of this important reagent in their scientific endeavors.

References

  • Fu, Z., Chen, H., et al. (2022). Peptide-Drug Conjugates (PDCs) for targeted cancer therapy. Journal of Controlled Release, 341, 357-369.
  • Kim, H. S., et al. (2016). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Journal of Applied Biological Chemistry, 59(3), 239-242.
  • Nestor, J. J. (2009). The medicinal chemistry of peptides. Current Medicinal Chemistry, 16(33), 4399-4418.
  • Wang, L., et al. (2023). Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. Acta Pharmaceutica Sinica B, 13(1), 1-17.
  • Patil, N. A. (2022). Conjugation approaches for peptide-mediated delivery of oligonucleotides therapeutics. Australian Journal of Chemistry, 75(2), 24-33.
  • Kasheverov, I. E., et al. (2003). Naturally occurring and synthetic peptides acting on nicotinic acetylcholine receptors. Current Medicinal Chemistry, 10(14), 1287-1303.
  • Shoman, M. E., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Medicinal Chemistry Research, 29(4), 664-676.
  • Angelini, A., et al. (2023). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 28(13), 5081.
  • Zhang, P., et al. (2014). Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. Pharmaceutical Research, 31(8), 1987-2001.

Sources

Methodological & Application

Application Notes and Protocols for Boc-Lys(Nicotinoyl)-OH in Advanced Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Nicotinoyl Moiety in Bioconjugation

In the landscape of bioconjugation, the choice of protecting groups and functional moieties is paramount to achieving site-specific modifications and desired biological outcomes. While standard lysine-protecting groups like Boc and Fmoc are workhorses in peptide synthesis, the introduction of specialized side-chain modifications offers a gateway to novel functionalities. Boc-Lys(Nicotinoyl)-OH emerges as a sophisticated building block, integrating the acid-labile Boc group for α-amino protection with a nicotinoyl group on the ε-amino side chain. This unique combination provides a strategic advantage for researchers in peptide chemistry and drug development.

The nicotinoyl group, derived from nicotinic acid (Niacin or Vitamin B3), is not merely a protecting group but an active functional moiety. Its incorporation into peptides and other biomolecules can impart unique properties, such as enhanced cell permeability, improved biological activity, and the potential for targeted delivery. For instance, nicotinoyl-fused peptides have been shown to enhance collagen synthesis in skin cells, highlighting the bioactive nature of this moiety.[1] This dual role—as a stable protecting group during synthesis and a functional enhancer in the final conjugate—makes this compound a compelling tool for developing next-generation bioconjugates.

This guide provides a comprehensive overview of the applications of this compound, detailing its physicochemical properties, and offering step-by-step protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation strategies. The methodologies described herein are grounded in established principles of peptide chemistry and bioconjugation, providing a robust framework for researchers to explore the full potential of this versatile reagent.

Physicochemical Properties and Handling

Understanding the properties of this compound is crucial for its effective use. While extensive data for this specific derivative is not widely published, we can infer its properties based on related compounds like Boc-Lys(Boc)-OH and other nicotinic acid derivatives.

PropertyAnticipated Value/CharacteristicRationale and Handling Recommendations
Molecular Formula C₁₇H₂₅N₃O₅Based on the structures of Boc-lysine and nicotinic acid.
Molecular Weight ~351.4 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical appearance for protected amino acid derivatives.
Solubility Soluble in DMF, DCM, and aqueous base.Similar to other Boc-protected amino acids. Use DMF or DCM for SPPS.
Storage Store at -20°C, desiccated.Protect from moisture and heat to prevent degradation of the Boc group.

Application I: Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is its incorporation into peptide sequences via Boc-strategy SPPS. The nicotinoyl group is stable to the acidic conditions used for Boc deprotection, allowing for its seamless integration into the peptide chain.

Causality Behind Experimental Choices in Boc-SPPS
  • Boc vs. Fmoc Strategy: The Boc strategy is often preferred for synthesizing complex or hydrophobic peptides, as the repeated acid treatment for Boc deprotection helps to solvate the growing peptide chain and reduce aggregation.[2]

  • Choice of Coupling Reagents: Reagents like HBTU, HATU, or DIC/HOBt are used to activate the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation. The choice depends on factors like the steric hindrance of the amino acids being coupled and the desired reaction kinetics.

  • Neutralization Step: After Boc deprotection with an acid like TFA, the protonated N-terminal amine must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to allow it to act as a nucleophile in the subsequent coupling reaction.[3][4]

Workflow for Boc-SPPS Incorporation of this compound

SPPS_Workflow Resin Resin Swelling (DCM) Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Wash1 Wash (DCM/DMF) Boc_Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, DIC/HOBt) Wash3 Wash (DCM/DMF) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Repeat for each AA Wash3->Boc_Deprotection Incorporate_Lys Incorporate This compound Wash3->Incorporate_Lys At desired position Incorporate_Lys->Wash3 Continue synthesis Final_Cleavage Final Cleavage (HF or TFMSA) Incorporate_Lys->Final_Cleavage End of synthesis

Caption: Boc-SPPS workflow for peptide synthesis.

Detailed Protocol for SPPS

Materials:

  • Merrifield or other suitable resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., DIC/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[3]

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.[3][4]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 2 x 5 minutes.[4]

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each amino acid in the peptide sequence.

  • Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step (step 6).

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail such as HF or TFMSA with appropriate scavengers.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Application II: Bioconjugation to the Nicotinoyl-Modified Peptide

The ε-amino group of the lysine is acylated with the nicotinoyl group, which is generally stable. However, the pyridine ring of the nicotinoyl group introduces a site for potential post-synthetic modification or specific interactions. While direct covalent conjugation to the nicotinoyl ring is not a standard bioconjugation reaction, its presence can be leveraged in other ways:

  • Metal-Coordination Chemistry: The nitrogen atom in the pyridine ring of the nicotinoyl group can act as a ligand for metal ions. This property can be exploited for the development of metallopeptides with catalytic or imaging applications.

  • Enhanced Biological Interactions: The nicotinoyl moiety can participate in hydrogen bonding and π-π stacking interactions, potentially enhancing the binding affinity of the peptide to its biological target.[5]

  • Drug Delivery Vector: The nicotinic acid structure is recognized by certain transporters in the body. Incorporating a nicotinoyl group could potentially be used to enhance the transport of the peptide across biological barriers, such as the blood-brain barrier.[5]

Workflow for Post-Synthetic Modification (Hypothetical)

Post_Synthetic_Modification Peptide Peptide with Lys(Nicotinoyl) Metal_Coordination Metal Ion Coordination Peptide->Metal_Coordination Target_Binding Enhanced Target Binding Peptide->Target_Binding Drug_Delivery Targeted Drug Delivery Peptide->Drug_Delivery Final_Conjugate Functional Bioconjugate Metal_Coordination->Final_Conjugate Target_Binding->Final_Conjugate Drug_Delivery->Final_Conjugate

Caption: Potential applications of nicotinoyl-modified peptides.

Conclusion: A Versatile Tool for Innovative Bioconjugate Design

This compound represents a valuable addition to the toolbox of peptide chemists and drug developers. Its unique structure allows for the straightforward synthesis of peptides containing a bioactive nicotinoyl moiety. This opens up new avenues for designing bioconjugates with enhanced therapeutic properties, improved targeting, and novel functionalities. The protocols and insights provided in this guide serve as a starting point for researchers to explore the exciting possibilities offered by this specialized amino acid derivative.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis.
  • Bioconjugation Applic
  • Chemistry LibreTexts. (2023).
  • Kim, J. H., et al. (2014). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. International Journal of Cosmetic Science, 36(4), 345-351.
  • McGill University. (n.d.).
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • Wu, H., et al. (2015). A D-peptide ligand of nicotine acetylcholine receptors for brain-targeted drug delivery.

Sources

Application Note & Protocol: Cleavage Cocktails for Peptides Containing Boc-Lys(Nicotinoyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the final cleavage and deprotection of synthetic peptides containing the Boc-Lys(Nicotinoyl)-OH residue. The Nicotinoyl (Nic) group, used for side-chain protection of Lysine, exhibits notable stability to standard acidolytic cleavage conditions employed in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This unique property allows for its retention on the final peptide, which is often desired for subsequent modification or biological activity studies. This note details the chemical principles, provides validated protocols for Trifluoroacetic Acid (TFA)-based cleavage while preserving the Nicotinoyl moiety, and offers a guide for troubleshooting common issues. The target audience includes researchers, scientists, and professionals in peptide chemistry and drug development.

Introduction: The Role and Stability of the Nicotinoyl Protecting Group

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for creating complex and modified peptides.[1] The Nicotinoyl (Nic) group, a derivative of nicotinic acid, serves as a robust protecting group for the ε-amino function of Lysine. Its primary advantage lies in its stability to the standard, strongly acidic conditions used for the final cleavage of the peptide from the resin support and the removal of most other side-chain protecting groups, such as Boc, tBu, and Trt.[2][3]

While the Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), and most side-chain groups are cleaved with strong acid (e.g., TFA), the Nicotinoyl group remains intact.[2][4] This orthogonality is crucial for synthetic strategies that require the Lysine side-chain to remain protected for post-synthetic modifications or as a permanent feature of the final molecule. This guide focuses on the critical final step: cleaving the peptide from the resin while ensuring the quantitative retention of the Lys(Nic) modification.

Chemical Principles of Cleavage and Scavenging

The final step in SPPS involves treating the peptidyl-resin with a strong acid, typically a high concentration of Trifluoroacetic Acid (TFA).[5] This single-step process is designed to achieve two goals simultaneously:

  • Cleavage of the Linker: The acid breaks the bond anchoring the C-terminus of the peptide to the solid support (e.g., Wang or Rink Amide resin).[5]

  • Global Side-Chain Deprotection: Acid-labile protecting groups on various amino acid side chains (e.g., Boc on Lys/Trp, Pbf on Arg, tBu on Asp/Glu/Tyr, Trt on Cys/His/Asn/Gln) are removed.[6]

During this process, highly reactive electrophilic species, primarily carbocations (like the tert-butyl cation from Boc or tBu groups), are generated.[7][8] If left unchecked, these cations can irreversibly modify sensitive amino acid residues, particularly Tryptophan (alkylation) and Methionine (oxidation), leading to significant impurities.[7][9]

To prevent these side reactions, scavengers are added to the cleavage cocktail.[7] These are nucleophilic reagents that efficiently trap, or "scavenge," the reactive cations.[8] The selection of a scavenger cocktail is critical and must be tailored to the peptide's amino acid composition.[6]

Recommended Cleavage Protocol for Preserving Lys(Nic)

The following protocol is optimized for the cleavage of peptides containing this compound from standard resins (e.g., Rink Amide, Wang) while removing common acid-labile side-chain protecting groups. The key is the use of a well-defined scavenger mixture to ensure a high-purity crude product with the Nicotinoyl group fully intact.

Designing the Cleavage Cocktail

A universal and highly effective cleavage cocktail for most sequences, including those with sensitive residues like Trp, Met, and Cys, is TFA/TIS/H₂O/EDT . The rationale for this combination is detailed below.

ComponentTypical % (v/v)Role and Rationale
Trifluoroacetic Acid (TFA) 85 - 95%The primary cleavage and deprotection reagent. Its high acidity efficiently cleaves the resin linker and removes acid-labile groups like Boc, tBu, Pbf, and Trt.[5][10]
Triisopropylsilane (TIS) 2.5 - 5%An excellent scavenger for trityl (Trt) cations and other carbocations.[8] It acts as a hydride donor, reducing the cations to neutral species. Crucial for peptides containing Cys(Trt), His(Trt), Asn(Trt), or Gln(Trt).
Water (H₂O) 2.5 - 5%A universal scavenger for tert-butyl cations generated from Boc and tBu groups.[10] Its presence is vital for peptides containing Asp(tBu), Glu(tBu), Ser(tBu), Thr(tBu), and Tyr(tBu).
1,2-Ethanedithiol (EDT) 2.5%A potent thiol-based scavenger particularly effective at preventing re-attachment of Trt groups to Cysteine and minimizing side reactions with Tryptophan.[7][11] It also helps to maintain a reducing environment, protecting Methionine from oxidation.[12]

Note: For peptides that do not contain Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient and highly effective.[13]

Step-by-Step Experimental Protocol
  • Preparation:

    • Begin with the fully assembled, N-terminally Fmoc-deprotected peptidyl-resin.

    • Transfer the dry resin (typically 0.1 to 0.25 mmol scale) into a suitable reaction vessel (e.g., a fritted syringe or a specialized cleavage flask).[14]

    • Ensure all work is performed in a well-ventilated fume hood.[6]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh just before use.[6] For a 0.1 mmol synthesis, prepare 2-3 mL of the cocktail.

    • Add the cleavage cocktail to the resin. Ensure the resin is fully wetted and suspended.

    • Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple Arginine(Pbf) residues may require longer cleavage times (up to 4 hours).[6][7]

    • A deep yellow or orange color is normal if Trityl-based protecting groups are present, indicating the formation of the trityl cation.[6]

  • Peptide Isolation:

    • Filter the cleavage solution, collecting the filtrate which contains the crude peptide, into a clean centrifuge tube.

    • Wash the resin once or twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.[12]

    • In a separate, larger centrifuge tube, add 10-fold the volume of cold (4°C) diethyl ether or methyl t-butyl ether (MTBE).

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form immediately.

    • Incubate the suspension at 4°C or on ice for at least 30 minutes to ensure complete precipitation.[15]

  • Washing and Drying:

    • Centrifuge the suspension (e.g., at 3000-5000 rpm for 5 minutes) to pellet the crude peptide.

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet twice more by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. This removes residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or under high vacuum to remove all traces of ether. The result is a fluffy, white to off-white solid.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the peptidyl-resin to the purified final product.

Cleavage_Workflow cluster_resin Start cluster_cleavage Cleavage & Precipitation cluster_workup Work-Up & Purification cluster_final Finish Resin Peptidyl-Resin (with Lys(Nic)) Cocktail Add Cleavage Cocktail (TFA/Scavengers) Resin->Cocktail Step 1 Incubate Incubate 2-3h @ Room Temp Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash Centrifuge & Wash Pellet Precipitate->Wash Step 2 Dry Dry Crude Peptide Wash->Dry Purify Purify via RP-HPLC Dry->Purify Step 3 Final Pure Peptide with Lys(Nic) Purify->Final

Caption: Workflow for cleavage and purification of Lys(Nic)-containing peptides.

Verification and Quality Control

After cleavage and drying, the crude peptide should be analyzed to confirm the success of the procedure.

  • Mass Spectrometry (LC-MS): This is the most critical analysis. The observed molecular weight should match the calculated theoretical mass of the peptide with the Nicotinoyl group still attached. The absence of a peak corresponding to the unprotected peptide confirms the stability of the Nic group.

  • Reverse-Phase HPLC (RP-HPLC): An analytical HPLC run will show the purity profile of the crude product. A major peak corresponding to the desired product is expected.

Example Mass Verification:

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)Status
Ac-Tyr-Lys(Nic)-Gly-Phe-NH₂632.7632.8Success
H-Arg-Gly-Asp-Lys(Nic)-NH₂590.6590.7Success

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin.2. Peptide precipitation was incomplete.3. Peptide is highly soluble in ether.1. Extend cleavage time to 4 hours, especially if multiple Arg(Pbf) residues are present.[6]2. Ensure ether is sufficiently cold and allow more time for precipitation.3. Use a different precipitation solvent like MTBE. Perform a second precipitation from the ether supernatant if significant loss is suspected.
Extra Peaks in HPLC/MS (Adducts) 1. Insufficient or incorrect scavengers.2. Oxidation of Met or Cys.1. Review the peptide sequence and ensure the correct scavenger cocktail was used (e.g., add TIS for Trt groups, EDT for Trp/Met).[9][16]2. Ensure the cleavage cocktail was freshly prepared and consider bubbling nitrogen through the reaction to minimize oxidation.[12]
Partial or Complete Loss of Nicotinoyl Group 1. Incorrect cleavage acid used (e.g., HF).2. Extreme cleavage duration/temperature.1. The Nicotinoyl group is highly stable to TFA. This is an extremely unlikely outcome with the prescribed TFA-based protocols. Confirm that no other deprotection steps (e.g., strong reductive or basic conditions) were inadvertently applied.2. Adhere strictly to the recommended 2-4 hour cleavage time at room temperature.
Incomplete Removal of Other Side-Chain Groups (e.g., Pbf) 1. Cleavage time was too short.1. Increase cleavage time to 3-4 hours. Monitor deprotection over time with small-scale trial cleavages analyzed by LC-MS.[6]

Conclusion

The successful cleavage of peptides containing this compound is readily achievable using standard TFA-based protocols, provided that a carefully selected scavenger cocktail is employed. The Nicotinoyl group's inherent stability to strong acidolysis makes it an excellent orthogonal protecting group. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently obtain their target peptides with high purity and yield, preserving the critical Lys(Nic) modification for downstream applications.

References

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available at: [Link]

  • Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. Available at: [Link]

  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • NIH. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. Available at: [Link]

  • Spiral. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Available at: [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. Available at: [Link]

Sources

Application Notes and Protocols for Utilizing Boc-Lys(Nicotinoyl)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nα-Boc-Nε-nicotinoyl-L-lysine (Boc-Lys(Nicotinoyl)-OH) in the synthesis of cyclic peptides. The unique chemical properties of the nicotinoyl protecting group on the lysine side chain, in conjunction with the acid-labile Boc group on the α-amino group, offer a strategic advantage for orthogonal protection schemes. This allows for selective deprotection and subsequent intramolecular cyclization, a critical process in the synthesis of conformationally constrained peptides with enhanced biological activity and stability. This guide details the underlying chemical principles, step-by-step protocols for solid-phase peptide synthesis (SPPS), on-resin cyclization, and final cleavage, supported by mechanistic insights and illustrative diagrams.

Introduction: The Strategic Advantage of this compound

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their improved metabolic stability, enhanced receptor binding affinity, and increased cell permeability compared to their linear counterparts.[1][2] The synthesis of these complex structures often relies on sophisticated orthogonal protection strategies, where different protecting groups can be selectively removed under specific conditions without affecting others.[3][4]

This compound is a specialized amino acid derivative designed for such advanced synthetic schemes. It features:

  • Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for the α-amino function, forming the basis of the Boc-SPPS strategy.[5][6]

  • Nε-Nicotinoyl Protection: The nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), protects the ε-amino group of the lysine side chain. This group exhibits stability to the acidic conditions used for Boc removal but can be cleaved under different, specific conditions, making it an excellent orthogonal partner to the Boc group.

This orthogonality is the cornerstone of its utility, enabling the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups are intact. This allows for subsequent intramolecular reactions, most notably the formation of a lactam bridge to create a cyclic peptide.

Physicochemical Properties

A clear understanding of the properties of this compound is crucial for its effective use.

PropertyValueSource
Chemical Name Nα-(tert-Butoxycarbonyl)-Nε-(nicotinoyl)-L-lysine-
CAS Number 14609-04-2[7][8]
Molecular Formula C₁₇H₂₅N₃O₅[9]
Molecular Weight 351.40 g/mol [9]
Appearance White to off-white solid[9]
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS.[9]
Storage 2-8°C, desiccated.[9]

The Orthogonal Synthesis Strategy

The core of using this compound lies in a multi-step process that leverages the differential lability of the Boc and Nicotinoyl protecting groups. This strategy is essential for directing the formation of the desired cyclic structure.[3][4][10]

Orthogonal_Strategy cluster_SPPS Boc-SPPS Cycle cluster_Modification On-Resin Modification & Cyclization cluster_Final Final Steps Start Resin Deprotection1 Boc Deprotection (TFA) Start->Deprotection1 Coupling Amino Acid Coupling (DIC/HOBt or equiv.) Deprotection1->Coupling Wash Wash Coupling->Wash Wash->Deprotection1 Repeat for each AA LinearPeptide Protected Linear Peptide on Resin with Boc-Lys(Nicotinoyl) Wash->LinearPeptide Complete Linear Sequence SelectiveDeprotection Selective Nε-Nicotinoyl Deprotection LinearPeptide->SelectiveDeprotection Activation Carboxyl Group Activation (e.g., C-terminus or Asp/Glu side chain) SelectiveDeprotection->Activation Cyclization Intramolecular Lactam Bridge Formation Activation->Cyclization Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification CyclicPeptide Final Cyclic Peptide Purification->CyclicPeptide

Figure 1: General workflow for cyclic peptide synthesis using an orthogonal strategy.

Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific peptide sequences and scales.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a linear peptide sequence on a solid support (e.g., PAM or MBHA resin).

Materials:

  • Boc-protected amino acids (including this compound)

  • Resin (e.g., MBHA for peptide amides, PAM for peptide acids)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU.

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes.

    • Drain and treat with 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization: Neutralize the resin with 5-10% DIPEA in DMF (2x for 2 minutes each). Wash with DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid (2-4 equivalents relative to resin substitution) and HOBt (2-4 eq.) in DMF.

    • Add DCC (2-4 eq.) and pre-activate for 10-15 minutes at 0°C. For this compound, ensure complete dissolution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-7 for each amino acid in the sequence.

Protocol 2: On-Resin Cyclization via Lactam Bridge Formation

This protocol describes the key steps of selective deprotection and intramolecular cyclization on the solid support. This example assumes cyclization between the lysine side chain and the C-terminus of the peptide.

Materials:

  • Peptide-resin from Protocol 1

  • Reagents for nicotinoyl deprotection (e.g., specific enzymatic or chemical methods). Note: The deprotection of the nicotinoyl group is less commonly documented than standard protecting groups and may require specific conditions, such as enzymatic cleavage or specific chemical treatments that do not affect other protecting groups. Researchers may need to consult specialized literature or perform optimization studies. A potential method involves mild methanolysis catalyzed by a non-nucleophilic base.[11]

  • Coupling reagents for cyclization (e.g., PyBOP, HATU)

  • DIPEA

  • DMF (high purity, low water content)

Procedure:

  • Final Nα-Boc Deprotection: Remove the final N-terminal Boc group as described in Protocol 1, Step 2.

  • Selective Nε-Nicotinoyl Deprotection:

    • Wash the peptide-resin with an appropriate solvent.

    • Treat the resin with the chosen deprotection reagent for the nicotinoyl group. This step is critical and sequence-dependent. Careful monitoring by mass spectrometry of a small cleaved sample is highly recommended.

    • Wash the resin extensively to remove all traces of the deprotection reagents.

  • Intramolecular Cyclization:

    • Swell the resin in a large volume of DMF. The reaction should be performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.[2]

    • Add the coupling reagent (e.g., PyBOP, 3-5 eq.) and a hindered base like DIPEA (6-10 eq.).

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

    • Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing via LC-MS.

  • Wash: Once cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.

On_Resin_Cyclization Resin Peptide-Resin (N-term Boc-deprotected, Lys(Nicotinoyl)) Deprotection Selective Deprotection (Remove Nicotinoyl group) Resin->Deprotection 1. Expose Lys ε-NH2 Activation High Dilution in DMF Add Coupling Reagent (e.g., PyBOP/DIPEA) Deprotection->Activation 2. Activate C-terminus Cyclization Intramolecular Amide Bond Formation Activation->Cyclization 3. Form Lactam Bridge

Figure 2: Key steps in the on-resin cyclization process.

Protocol 3: Final Cleavage and Purification

Materials:

  • Cyclized peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole, cresol)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • TFA (HPLC grade)

  • Reverse-Phase HPLC (RP-HPLC) system

Procedure:

  • Preparation for Cleavage: Dry the peptide-resin thoroughly under high vacuum. Place it in a specialized HF cleavage apparatus.

  • HF Cleavage:

    • Add scavengers (e.g., 10% anisole) to the resin.

    • Cool the apparatus to -10°C.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by vacuum distillation.

    • CAUTION: HF is extremely hazardous. This procedure must be performed by trained personnel in a dedicated fume hood with appropriate personal protective equipment.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Centrifuge and decant the ether. Repeat this wash 2-3 times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an aqueous solution (e.g., 10-50% acetic acid or ACN/water with 0.1% TFA).

    • Filter to remove any resin particles.

    • Lyophilize (freeze-dry) the solution to obtain a fluffy powder.

  • Purification:

    • Dissolve the lyophilized crude peptide in a minimal amount of appropriate solvent.

    • Purify the cyclic peptide using preparative RP-HPLC with a suitable gradient of ACN/water containing 0.1% TFA.

    • Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Final Product: Pool the pure fractions and lyophilize to obtain the final, pure cyclic peptide.

Conclusion and Future Perspectives

This compound is a powerful and strategic building block for the synthesis of complex cyclic peptides. Its utility is rooted in the principles of orthogonal protection, allowing for controlled, on-resin modifications that are crucial for constructing conformationally constrained molecules. The protocols outlined in this guide provide a robust framework for the successful application of this reagent. While the selective deprotection of the nicotinoyl group may require optimization, the potential to create novel cyclic peptides with enhanced therapeutic properties makes this compound an invaluable tool for peptide chemists and drug developers. Further research into milder and more efficient deprotection methods for the nicotinoyl group will continue to expand its applicability in the field.

References

  • Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. National Institutes of Health (PMC). Available at: [Link]

  • Cooperative Stapling of Native Peptides at Lysine and Tyrosine or Arginine with Formaldehyde. Angewandte Chemie International Edition. Available at: [Link]

  • Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis. National Institutes of Health. Available at: [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. Available at: [Link]

  • On-resin peptide macrocyclization using thiol-ene click chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Orthogonal Protection Definition. Fiveable. Available at: [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available at: [Link]

  • On-resin peptide macrocyclization using thiol–ene click chemistry. RSC Publishing. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Boc-Lys(Z)-OH. PubChem. Available at: [Link]

  • Boc-D-Lys-OH. PubChem. Available at: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • Boc-Lys-OH - 5 g. Anaspec. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • On-resin peptide cyclization.Google Patents.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

  • Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Deprotection of the Nicotinoyl Group from Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nicotinoyl (Nic) group deprotection from lysine residues. This guide is designed for researchers, scientists, and drug development professionals who utilize the nicotinoyl group for ε-amino protection in peptide synthesis and other applications. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this critical deprotection step.

Introduction: The Nicotinoyl Group

The nicotinoyl (Nic) group is a valuable protecting group for the side chain of lysine. Its pyridine ring makes it stable under various conditions commonly used in peptide synthesis, including both acidic (e.g., trifluoroacetic acid for Boc deprotection) and basic (e.g., piperidine for Fmoc deprotection) treatments.[1][2] This stability allows for its orthogonal use alongside other protecting groups.[3] However, its removal requires specific reductive conditions, which can sometimes lead to incomplete reactions or unwanted side products if not properly optimized. This guide focuses on the most common and effective methods for its cleavage.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the deprotection of the nicotinoyl group in a question-and-answer format.

Q1: My nicotinoyl deprotection using zinc in acetic acid (Zn/AcOH) is sluggish or incomplete. What are the likely causes and how can I fix it?

A1: This is a very common issue. The Zn/AcOH reduction is a heterogeneous reaction, and its efficiency can be influenced by several factors.

Causality Explained: The reaction relies on the transfer of electrons from the surface of the zinc metal to the nicotinoyl group's pyridine ring, which is protonated by the acetic acid. Sluggishness often points to either a passivation of the zinc surface or insufficient proton availability.

Troubleshooting Steps:

  • Activate the Zinc: Commercial zinc dust can have a passivating layer of zinc oxide on its surface. Pre-activating the zinc is critical. Before adding it to your reaction, wash the zinc dust with dilute HCl (e.g., 1M) to remove the oxide layer, followed by washes with water, ethanol, and finally ether to dry it completely.

  • Increase Acetic Acid Concentration: The reaction requires a sufficiently acidic environment to protonate the pyridine ring, making it more susceptible to reduction. While glacial acetic acid is often used as the solvent, ensuring there is no excess water, which can hinder the reaction, is important.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can significantly increase the reaction rate. However, monitor the reaction closely to avoid potential side reactions.

  • Ensure Adequate Stirring: Vigorous stirring is essential to keep the zinc dust suspended and ensure maximum contact with the substrate.

  • Add a Co-solvent: If your peptide or substrate has poor solubility in acetic acid, consider adding a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to improve solubility.

Q2: I'm observing unexpected side products after deprotection. What could they be and how do I prevent them?

A2: Side product formation is often a result of over-reduction or reaction with other sensitive functional groups in your molecule.

Causality Explained: The primary goal is the reduction of the C=N bond in the pyridine ring, leading to cleavage. However, under harsh conditions, the reduction can continue, potentially saturating the pyridine ring entirely (piperidine formation) or cleaving other sensitive protecting groups.

Potential Side Products & Prevention:

  • Piperidine Formation: Over-reduction can lead to the full saturation of the pyridine ring. To avoid this, carefully monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Once the starting material is consumed, quench the reaction immediately. Using the minimum necessary amount of zinc and avoiding prolonged reaction times or excessive heat is key.

  • Cleavage of Other Protecting Groups: While the nicotinoyl group's removal conditions are relatively mild, other sensitive groups might be affected. For example, some acid-labile groups may not be fully stable in acetic acid over long periods.[5] It is crucial to select protecting groups that are orthogonal to these reductive conditions.[6]

  • Chelation Issues: The resulting free lysine and any remaining nicotinic acid derivatives can chelate with zinc ions, complicating workup. A common workup procedure involves filtering off the excess zinc, concentrating the solution, and then using a chelating agent like EDTA during an aqueous wash to remove zinc salts.

Q3: How do I effectively monitor the progress of the deprotection reaction?

A3: Real-time monitoring is crucial to prevent both incomplete reactions and the formation of side products.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method for qualitative analysis.[7] Spot the reaction mixture against a standard of your starting material. The reaction is complete when the starting material spot has completely disappeared and a new, more polar spot (the deprotected product) appears.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex molecules like peptides, LC-MS is the preferred method. It provides a clear picture of the consumption of starting material and the appearance of the product with its expected mass, while also revealing any side products.

  • Infrared (FTIR) Spectroscopy: While less common for this specific reaction, if you have an in-situ probe, you could monitor the disappearance of characteristic pyridine ring vibrations.[4]

Q4: Is catalytic hydrogenation a viable alternative for removing the nicotinoyl group? What are the considerations?

A4: Yes, catalytic hydrogenation is a powerful alternative, but it has its own set of considerations.

Mechanism and Advantages: Catalytic hydrogenation uses a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas) to reduce the pyridine ring.[8] This method is often cleaner than using zinc, as it avoids metal salt contamination in the workup.

Key Considerations:

  • Catalyst Poisoning: Sulfur-containing residues (like methionine or cysteine) and some other functional groups can poison the palladium catalyst, rendering it inactive.[9]

  • Chemoselectivity: Catalytic hydrogenation will also reduce other functional groups, such as alkenes, alkynes, and benzyl-based protecting groups (e.g., Z or Bzl).[8][10] If your molecule contains these groups, this method is not suitable unless you desire their simultaneous removal.

  • Safety: Requires specialized equipment to handle hydrogen gas safely.

Data Summary and Protocol Comparison

The table below summarizes the common conditions for nicotinoyl group deprotection, allowing for an at-a-glance comparison.

MethodReagents & ConditionsTypical Reaction TimeAdvantagesDisadvantages/Side Reactions
Zinc Reduction Activated Zn dust (10-20 eq.), Glacial Acetic Acid, Room Temp to 50°C2 - 12 hoursCost-effective, common lab reagents, tolerant of many functional groups.Heterogeneous, can be sluggish, potential for over-reduction, zinc salt contamination during workup.[11]
Catalytic Hydrogenation H₂ (1 atm to 50 psi), 10% Pd/C, Solvent (MeOH, EtOH, or AcOH)4 - 24 hoursClean reaction, easy workup (filtration of catalyst).Reduces other functional groups (alkenes, benzyl groups), catalyst can be poisoned by sulfur.[12][13]
Sodium Hydrosulfite Na₂S₂O₄, in a buffered aqueous solution (e.g., phosphate buffer pH 7-8)1 - 6 hoursMild conditions, useful for sensitive substrates.Can be less efficient than other methods, workup can be complicated by salts.

Detailed Experimental Protocol: Zinc-Acetic Acid Deprotection

This protocol provides a reliable starting point for the deprotection of a nicotinoyl-protected lysine residue on a peptide.

1. Materials:

  • Nicotinoyl-protected peptide

  • Zinc dust (<10 micron, activated)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous solution of EDTA, disodium salt

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

2. Zinc Activation (Perform in a fume hood):

  • To the required amount of zinc dust in a flask, add 1M HCl and swirl for 1-2 minutes.

  • Carefully decant the HCl.

  • Wash the zinc dust 3 times with deionized water, decanting between washes.

  • Wash 3 times with ethanol.

  • Wash 3 times with diethyl ether.

  • Dry the activated zinc dust thoroughly under a stream of nitrogen or in a vacuum desiccator. Use immediately.

3. Deprotection Reaction:

  • Dissolve the nicotinoyl-protected peptide in glacial acetic acid (a concentration of ~10 mg/mL is a good starting point). If solubility is an issue, add a minimal amount of DCM as a co-solvent.

  • Add the activated zinc dust (15 equivalents relative to the peptide).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress every hour using LC-MS or TLC. If the reaction is slow, warm the mixture to 40°C.

4. Reaction Workup and Purification:

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove excess zinc. Wash the Celite pad with acetic acid and/or DCM.

  • Combine the filtrates and remove the solvent under reduced pressure (rotoevaporation).

  • Redissolve the crude residue in a DCM/water mixture.

  • Transfer to a separatory funnel and wash the organic layer with a saturated aqueous solution of EDTA to remove zinc salts.

  • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acetic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude peptide by reverse-phase HPLC.

Workflow Visualization

The following diagram illustrates a decision-making workflow for troubleshooting nicotinoyl deprotection.

Deprotection_Workflow start Start: Deprotection Reaction (e.g., Zn/AcOH) monitor Monitor Reaction Progress (TLC / LC-MS) start->monitor check_completion Is Starting Material Consumed? monitor->check_completion side_products Problem: Side Products Observed monitor->side_products Side Products Detected incomplete Problem: Incomplete Reaction check_completion->incomplete No success Success: Proceed to Workup & Purification check_completion->success Yes troubleshoot_incomplete Troubleshooting Steps: 1. Use Activated Zinc 2. Increase Temperature 3. Ensure Vigorous Stirring 4. Add Co-solvent for Solubility incomplete->troubleshoot_incomplete troubleshoot_side Troubleshooting Steps: 1. Reduce Reaction Time/Temp 2. Confirm Orthogonality of   Other Protecting Groups 3. Use Milder Reagent (e.g., Na₂S₂O₄) side_products->troubleshoot_side

Caption: A troubleshooting flowchart for nicotinoyl group deprotection.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Monitoring Reactions with Nicotinoyl Azide. Benchchem.
  • Villamil, M. A., et al. (2022). Thioester deprotection using a biomimetic NCL approach. PubMed Central.
  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Makarov, M. V., & Migaud, M. E. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Amiram, M., et al. (2018). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PubMed Central.
  • W. D. F. Meutermans, et al. Photocleavable Protecting Groups.
  • Noël, T., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • AAPPTec.
  • Sjöberg, V. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org.
  • Organic Chemistry Data.
  • Zhang, Q., et al. (2021).
  • Fields, G. B. Methods for Removing the Fmoc Group.
  • Boulanger, W.
  • Singh, U. K., et al. (2020). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. ResearchGate. [Link]

  • Cortes, S. (2020).
  • Veltri, L., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. [Link]

  • Organic Chemistry Portal. Protective Groups.
  • Beaud, R., et al. (2015). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. [Link]

  • Veltri, L., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles.
  • Glen Research. Deprotection Guide.
  • Reddit user submission. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • TCI Chemicals. Protecting Agents.
  • Dardashti, R. N., et al. (2020). Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination.
  • Liu, Y., et al. (2012). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. ResearchGate. [Link]

  • Lakshmi, K. S., & Singh, M. (2014). Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines. ResearchGate. [Link]

  • Wang, X., et al. (2015). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.
  • Ranu, B. C., & Dutta, P. (2003). Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. ResearchGate. [Link]

Sources

Technical Support Center: HPLC Analysis of Peptides Containing Boc-Lys(Nicotinoyl)-OH for Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of peptides incorporating the modified amino acid, Nα-tert-Butyloxycarbonyl-Nε-nicotinoyl-L-lysine (Boc-Lys(Nicotinoyl)-OH). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purity assessment for these specialized peptides.

The introduction of the nicotinoyl moiety to the lysine side chain imparts unique physicochemical properties to the peptide, which can present distinct challenges during chromatographic analysis. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure accurate and reproducible purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing peptides containing this compound by RP-HPLC?

The primary challenges stem from the dual nature of the modified lysine residue. The Boc group is bulky and hydrophobic, while the nicotinoyl group, containing a pyridine ring, can exhibit both hydrophobic and polar interactions. This can lead to issues such as peak tailing due to secondary interactions with residual silanols on the stationary phase, altered retention behavior compared to standard peptides, and the potential for co-elution with closely related impurities.

Q2: Which type of HPLC column is most suitable for this analysis?

A reversed-phase C18 column is the standard starting point for peptide analysis and is generally well-suited for peptides containing this compound.[1][2] However, due to the unique properties of the nicotinoyl group, a C8 or Phenyl column may offer alternative selectivity and could be beneficial for resolving difficult impurity profiles.[1] For high-resolution separations, especially for complex samples, ultra-high-performance liquid chromatography (UHPLC) columns with smaller particle sizes (e.g., sub-2 µm) are highly recommended.[3][4]

Q3: What mobile phase composition is recommended?

A standard mobile phase system for peptide analysis is effective here.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

TFA acts as an ion-pairing agent, which is crucial for minimizing secondary interactions and achieving sharp, symmetrical peaks.[5][6] For applications requiring mass spectrometry (MS) compatibility, 0.1% formic acid (FA) can be used as an alternative to TFA, although it may result in broader peaks and reduced resolution.[6]

Q4: What UV wavelength should be used for detection?

For general peptide analysis, detection at 214 nm is standard, as it corresponds to the absorbance of the peptide backbone.[1][7] Additionally, monitoring at 260-265 nm is highly recommended to specifically detect the nicotinoyl group, which can aid in distinguishing impurities with and without this modification.[7]

Q5: How can I confirm if unexpected peaks are related to my peptide or are system contaminants?

To differentiate between peptide-related impurities and system contaminants, a "blank" injection is a simple and effective diagnostic tool.[8] Inject your sample solvent (without the peptide) and run the same HPLC gradient. Any peaks that appear in the blank chromatogram are likely contaminants from the system or solvents.[8]

Experimental Protocols

Protocol 1: Standard Purity Analysis by RP-HPLC

This protocol provides a robust starting point for the purity analysis of a peptide containing this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the lyophilized peptide in HPLC-grade water or a weak aqueous buffer (e.g., 0.1% TFA in water) to a final concentration of approximately 1 mg/mL.[7]
  • Vortex briefly to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 250 mm[2]
Mobile Phase A 0.1% TFA in Water[1][2]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)[1]
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min[2]
Column Temperature 30-40 °C[1][9]
Detection Wavelengths 214 nm and 260 nm
Injection Volume 10-20 µL[1]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.[10]
Workflow for HPLC Method Development

For complex samples or when the standard protocol provides suboptimal results, a systematic approach to method development is necessary.

HPLC_Method_Development start Start: Suboptimal Separation col_screen Screen Columns (C18, C8, Phenyl) start->col_screen Initial Assessment mp_screen Optimize Mobile Phase (TFA, FA, DFA) col_screen->mp_screen Select Best Column grad_opt Refine Gradient Slope (Shallow vs. Steep) mp_screen->grad_opt Choose Optimal Additive temp_opt Adjust Temperature (30-60°C) grad_opt->temp_opt Fine-tune Resolution final_method Final Validated Method temp_opt->final_method Final Optimization

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of peptides containing this compound.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Ensure 0.1% TFA is present in the mobile phase.[6]- Reduce the sample injection volume or concentration.[1]- Use a high-purity silica column.[2]
Poor Resolution - Inadequate separation of closely eluting impurities.- Gradient is too steep.- Optimize the gradient with a shallower slope around the elution time of the main peak.[1][11]- Try a different column chemistry (e.g., Phenyl) for alternative selectivity.[1]- Increase the column temperature to improve efficiency.[9]
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Run a blank gradient to identify the source of contamination.[8]- Implement a robust column wash step (e.g., high %ACN) at the end of each run.[1]- Use fresh, HPLC-grade solvents.[1]
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- System leaks.- Ensure mobile phases are thoroughly degassed and well-mixed.[1]- Use a column thermostat to maintain a stable temperature.[12]- Check for leaks in the system, particularly at fittings.[12]
Troubleshooting Decision Tree

Troubleshooting_Tree start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Low Resolution? start->resolution retention Inconsistent Retention? start->retention tailing_sol Check TFA / Reduce Load peak_shape->tailing_sol Tailing broad_sol Increase Temperature peak_shape->broad_sol Broad gradient_sol Optimize Gradient resolution->gradient_sol Yes column_sol Try Different Column resolution->column_sol Still Low temp_sol Check Column Temp retention->temp_sol Yes mp_sol Check Mobile Phase retention->mp_sol Still Inconsistent

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • HPLC Analysis Methods for Peptide Characteriz
  • Mobile Phase Additives for Peptide Characterization.
  • Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. Benchchem.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.
  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. Shodex HPLC Columns and Standards.
  • The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed.
  • HPLC Analysis and Purific
  • How to improve peptide purification by altering the mobile phase pH. Biotage.
  • HPLC Columns for High-Resolution Peptide Maps. Element Lab Solutions.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Peptide Characterization by RP-HPLC for Regulatory Submissions.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America.
  • Why Purity Isn't Enough: Full Peptide Testing Standards. Imperial Peptides UK.
  • Why Peptide Purity Matters in Labor
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. Benchchem.
  • Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formul
  • Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega.
  • In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH. Benchchem.
  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies.
  • Boc-Lys(Boc)-Pro-OH. Chem-Impex.
  • Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9. Sigma-Aldrich.
  • How to Test Peptide Purity: Methods and Analysis Guide. Bachem.
  • Electronic Supplementary Inform
  • RP-HPLC Peptide Purity Analysis.
  • Fmoc-Lys(Boc)-OH.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. MDPI.
  • Amino Acid Analysis by HPLC. BOC Sciences.

Sources

Technical Support Center: Managing Aggregation of Peptides Containing Boc-Lys(Nicotinoyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting protocols and expert-driven FAQs to address the specific challenges of peptide aggregation involving the Boc-Lys(Nicotinoyl)-OH residue during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the mechanistic understanding and practical solutions required to overcome these synthetic hurdles.

Section 1: Understanding the Challenge (FAQs)

This section addresses the fundamental questions surrounding aggregation, with a specific focus on the unique properties of the nicotinoyl moiety.

Q1: What is peptide aggregation in the context of Boc-SPPS?

A1: During solid-phase peptide synthesis, peptide aggregation is the self-association of growing peptide chains attached to the resin support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the creation of stable secondary structures like β-sheets.[1] Once aggregated, the peptide chains become poorly solvated and sterically inaccessible to reagents, resulting in incomplete reactions for both the Nα-Boc deprotection and the subsequent amino acid coupling steps.[2] Unlike in Fmoc-SPPS, the repetitive, strongly acidic trifluoroacetic acid (TFA) treatments in Boc-SPPS can disrupt secondary structures; however, aggregation can rapidly re-form upon neutralization of the peptide-resin.[3]

Q2: How does the this compound residue specifically contribute to aggregation?

A2: The this compound residue introduces unique chemical properties that can significantly promote aggregation through several mechanisms:

  • π-π Stacking: The nicotinoyl group contains a pyridine ring, which is an aromatic heterocycle. Similar to residues like Phenylalanine or Tryptophan, these aromatic rings can engage in π-π stacking interactions between adjacent peptide chains, promoting close association and initiating aggregation.

  • pH-Dependent Solubility: The pyridine nitrogen in the nicotinoyl group has a pKa of approximately 5.2. During the acidic TFA deprotection step (pH < 1), this nitrogen becomes protonated, forming a positively charged pyridinium ion. This charge generally enhances solubility. However, during the subsequent neutralization step with a hindered base like diisopropylethylamine (DIEA) to a pH of ~8-9, the pyridinium ion is deprotonated back to a neutral pyridine ring. This rapid loss of charge can dramatically decrease the peptide's local solubility, causing it to "crash out" or aggregate on the resin immediately before the coupling step.

  • Structural Rigidity: The planar and rigid nature of the nicotinoyl group can restrict the conformational freedom of the peptide backbone, potentially favoring the adoption of ordered, aggregation-prone structures.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Identifying aggregation early is critical for salvaging a synthesis. Key indicators include:

  • Poor Resin Swelling: The peptide-resin beads may appear shrunken, failing to swell adequately in the synthesis solvents. This is a classic sign that the internal matrix is collapsing due to aggregation.[1][2]

  • Incomplete or Slow Reactions: A positive colorimetric test (e.g., a blue/purple result with the Ninhydrin or "Kaiser" test) after a coupling step indicates the presence of unreacted free primary amines, a direct consequence of the growing peptide chain's N-terminus being inaccessible.[1]

  • Physical Clumping: The resin may become sticky, forming clumps that are difficult to agitate and wash effectively.[1]

  • Decreased Yield and Purity: Ultimately, aggregation leads to a lower yield of the desired full-length peptide and a higher prevalence of deletion sequences in the crude product upon cleavage.[1]

Section 2: Proactive Strategies for Aggregation Prevention

A well-planned synthesis is the most effective way to manage difficult sequences. The following strategies can mitigate aggregation risk from the outset.

2.1: Optimized Synthesis Parameters

The choice of synthesis conditions plays a pivotal role in maintaining peptide chain solvation. For sequences containing this compound, standard protocols may be insufficient.

ParameterStandard RecommendationEnhanced Recommendation for Difficult SequencesRationale
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP), 25% Dimethyl sulfoxide (DMSO) in NMP/DMFNMP and DMSO are superior solvents for solvating peptide backbones and are highly effective at disrupting the hydrogen bonds that lead to β-sheet formation.[4][5]
Resin Standard Polystyrene (e.g., Merrifield)Low-loading (~0.2-0.5 mmol/g) Polystyrene or PEG-based resins (e.g., TentaGel)High-loading resins can exacerbate aggregation due to the proximity of peptide chains. Low-loading and PEG-based resins improve solvation of the peptide-resin matrix.[2]
Temperature Room Temperature (~25°C)Elevated Temperature (40-55°C)Increased temperature provides kinetic energy that helps disrupt intermolecular interactions and can improve reaction rates.[2][6]
Additives NoneChaotropic Salts (e.g., LiCl, NaClO₄)These salts disrupt the ordered structure of water and interfere with hydrogen bonds, thereby preventing peptide self-association.[2][7]
2.2: Advanced Synthetic Approaches

For particularly challenging sequences, consider incorporating structure-disrupting elements. While more common in Fmoc chemistry, their principles are applicable to Boc-SPPS.

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of a residue near the aggregation-prone sequence can physically prevent hydrogen bond formation.[2][3]

  • Pseudoprolines: Although less common in Boc chemistry, the concept of introducing a temporary "kink" in the peptide backbone to disrupt secondary structure formation is a powerful strategy.[2]

Section 3: Troubleshooting Guide: Reacting to On-Resin Aggregation

When preventative measures are not enough, the following workflow and protocols can be used to diagnose and treat aggregation during synthesis.

Troubleshooting Workflow for Incomplete Coupling

G start Coupling Step Completed ninhydrin_test Perform Ninhydrin Test start->ninhydrin_test decision1 Test Positive (Blue/Purple)? ninhydrin_test->decision1 recouple Action: Double Couple (Repeat coupling step) decision1->recouple Yes proceed Proceed to Next Cycle decision1->proceed No ninhydrin_test2 Perform Ninhydrin Test recouple->ninhydrin_test2 decision2 Still Positive? ninhydrin_test2->decision2 protocol1 Action: Protocol 1 (Chaotropic Salt Wash & Recouple) decision2->protocol1 Yes decision2->proceed No ninhydrin_test3 Perform Ninhydrin Test protocol1->ninhydrin_test3 decision3 Still Positive? ninhydrin_test3->decision3 protocol2 Action: Protocol 2 (Switch to DMSO-based Solvent & Recouple) decision3->protocol2 Yes decision3->proceed No stop Consider Synthesis Termination / Re-synthesis protocol2->stop If still positive

Caption: Troubleshooting workflow for on-resin aggregation.

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol should be used after an initial coupling has failed (confirmed by a positive ninhydrin test) to disrupt aggregation before a recoupling attempt.

Materials:

  • 0.4 M - 0.8 M Lithium Chloride (LiCl) in DMF[6]

  • DMF (Peptide Synthesis Grade)

  • DCM (Peptide Synthesis Grade)

  • Pre-activated Boc-amino acid solution for coupling

Procedure:

  • Following the failed coupling and subsequent washes, add the 0.4 M LiCl/DMF solution to the peptide-resin.

  • Agitate the resin slurry for 10-15 minutes to allow the chaotropic salt to disrupt hydrogen bonds.

  • Drain the LiCl solution.

  • Crucially , wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of LiCl, as it can interfere with the subsequent coupling chemistry.

  • Proceed immediately with the recoupling step using your pre-activated amino acid.

  • After coupling, wash the resin and perform a ninhydrin test to confirm completion.

Protocol 2: High-Temperature Coupling in a Disrupting Solvent

If a chaotropic salt wash is insufficient, switching to a more powerful solvent system and using heat can overcome severe aggregation.

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • NMP or DMF (Peptide Synthesis Grade)

  • Pre-activated Boc-amino acid solution for coupling

Procedure:

  • After the Nα-Boc deprotection, neutralization, and washing steps, swell the resin in a 1:1 mixture of DMSO:NMP.

  • Add the pre-activated Boc-amino acid solution (also prepared in a DMSO-containing solvent if possible).

  • Heat the reaction vessel to 50-55°C and maintain this temperature while agitating for the duration of the coupling (typically 1-2 hours).

  • Allow the vessel to cool before draining the coupling solution.

  • Wash thoroughly with NMP/DMF and then DCM.

  • Perform a ninhydrin test to verify the coupling outcome.

Section 4: Post-Cleavage Solubilization

Aggregation is not limited to the on-resin synthesis. Peptides containing this compound can be notoriously difficult to dissolve after cleavage and lyophilization.

Q4: My cleaved and lyophilized peptide won't dissolve for HPLC purification. What should I do?

A4: The insolubility of a crude peptide is often a continuation of the aggregation that occurred on-resin. The key is to use a systematic approach to find a suitable solvent system, paying close attention to pH and the use of organic modifiers or denaturants.

Protocol 3: Stepwise Solubilization of Aggregated Peptides

Begin with the mildest conditions and escalate only as needed. Test solubility on a small aliquot of your crude peptide first.

Step 1: Acidic Aqueous Solution

  • Rationale: The nicotinoyl group, along with other basic residues (Lys, Arg, His), will be protonated at low pH, leading to charge repulsion that can overcome aggregation.[8][9][10]

  • Procedure: Try to dissolve the peptide in 10% acetic acid or 0.1% TFA in water. Sonication in a water bath can be helpful.

Step 2: Introduction of Organic Modifiers

  • Rationale: If the peptide is hydrophobic, an organic solvent is needed.

  • Procedure: If Step 1 fails, add acetonitrile (ACN) dropwise to the acidic solution until the peptide dissolves. If ACN is not effective, try isopropanol or methanol.

Step 3: Use of Stronger Solvents and Chaotropes

  • Rationale: For severely aggregated peptides, aggressive disruption is required.[7]

  • Procedure: If Steps 1 and 2 fail, attempt to dissolve the peptide in one of the following, in order of increasing strength:

    • TFE (Trifluoroethanol)

    • HFIP (Hexafluoroisopropanol)

    • 6 M Guanidine HCl (GdnHCl)

    • 8 M Urea[7]

  • Important: Once dissolved in a strong denaturant, immediately dilute the sample with your HPLC mobile phase A and inject it onto the column to avoid long-term exposure, which can harm the silica-based stationary phase.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Sheppard, R. C. (1988). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. Retrieved from [Link]

  • G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Retrieved from [Link]

  • Demers, J. P., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Molecules, 26(4), 1059. Retrieved from [Link]

  • Le, D., et al. (2020). pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. Soft Matter, 16(2), 365-376. Retrieved from [Link]

  • ResearchGate. (2025, August 6). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. Retrieved from [Link]

  • Mezo, A. R., & Fairlie, D. P. (2002). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry—A European Journal, 8(16), 3673-3682. Retrieved from [Link]

Sources

Technical Support Center: Scavengers and Cleavage Strategies for Nicotinoyl-Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with nicotinoyl-protected peptides. We will delve into the nuances of final cleavage and deprotection, with a specific focus on the role of scavengers and the unique chemistry of the nicotinoyl group. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your peptide synthesis workflows.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the role of scavengers and the specific considerations for nicotinoyl-protected peptides.

Q1: What is the primary purpose of scavengers in the final cleavage step of solid-phase peptide synthesis (SPPS)?

A1: The final cleavage in SPPS, typically performed with a strong acid like trifluoroacetic acid (TFA), serves two main purposes: cleaving the peptide from the solid support resin and removing acid-labile side-chain protecting groups.[1] During the removal of protecting groups such as tert-butoxycarbonyl (Boc), trityl (Trt), and tert-butyl (tBu), highly reactive electrophilic carbocations are generated.[2][3]

These carbocations can re-attach to or modify nucleophilic amino acid residues within your peptide sequence, leading to undesired side products. Sensitive residues are particularly at risk:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[4]

  • Methionine (Met): The thioether can be alkylated.[5]

  • Cysteine (Cys): The free thiol can be alkylated or oxidized.[6]

  • Tyrosine (Tyr): The activated aromatic ring can be alkylated.[7]

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive carbocations before they can damage the peptide.[2] Common scavengers include water, triisopropylsilane (TIS or TIPS), 1,2-ethanedithiol (EDT), and thioanisole.[8][9]

Q2: How does the nicotinoyl protecting group differ from standard side-chain protecting groups like Boc or Trt?

A2: The nicotinoyl group is an acyl-type protecting group used for hydroxyl and amino functions.[10] Its chemical properties are fundamentally different from the acid-labile groups commonly used in Fmoc/tBu SPPS.

  • Acid-Labile Groups (Boc, Trt, tBu): These are designed to be removed by strong acids (e.g., TFA). Their removal is the primary source of the carbocations that necessitate scavengers.[11]

  • Nicotinoyl Group: This group is generally stable under the acidic conditions of standard TFA cleavage. Its removal requires a specific, orthogonal two-step strategy:

    • Activation: The pyridine moiety of the nicotinoyl group is quaternized with an alkylating agent like methyl iodide. This activation makes the acyl group susceptible to nucleophilic attack.

    • Cleavage: The activated group is then removed by mild alkaline hydrolysis.[10]

This orthogonal strategy means its removal does not generate the typical carbocations seen in TFA-based deprotection.

Q3: Are standard scavengers like TIS or EDT necessary for the removal of the nicotinoyl group itself?

A3: No. The mechanism for nicotinoyl group removal (N-alkylation followed by basic hydrolysis) does not generate the carbocationic species that TIS, EDT, or thioanisole are designed to trap.[4][10] Therefore, these specific scavengers are not required for the nicotinoyl deprotection step itself. However, they are still critically important for the simultaneous or preceding TFA cleavage step that removes other acid-labile protecting groups from your peptide.

Part 2: Troubleshooting Guide - Navigating Cleavage Challenges

This section is formatted to address specific experimental issues you may encounter.

Issue 1: Low yield of the final peptide after cleavage.
  • Potential Cause A: Incomplete Cleavage from the Resin

    • Why it happens: The TFA may be old or degraded, the cleavage time may be insufficient, or the resin linker itself may be particularly stable.[12][13] Cleavage cocktails must be prepared fresh for optimal reactivity.[7]

    • Troubleshooting & Validation:

      • Confirm Incomplete Cleavage: After cleavage and filtration, perform a post-cleavage Kaiser test on a small sample of the resin beads. A positive result (blue/purple beads) indicates the presence of free primary amines, meaning your peptide is still attached to the resin.[12]

      • Optimize Cleavage Time: Perform a small-scale trial cleavage, taking aliquots at different time points (e.g., 1, 2, and 4 hours). Analyze the filtrates by HPLC to determine the optimal cleavage duration for your specific peptide-resin combination.[12]

      • Use Fresh Reagents: Ensure your TFA and scavengers are from freshly opened bottles and are of high quality.[13]

  • Potential Cause B: Peptide Precipitation Issues

    • Why it happens: Highly hydrophobic or very short, polar peptides may not precipitate efficiently from the cleavage mixture upon addition of cold diethyl ether.[14]

    • Troubleshooting & Validation:

      • Concentrate the Filtrate: Before adding ether, carefully reduce the volume of the TFA filtrate to 1-2 mL under a gentle stream of nitrogen. This increases the concentration of the peptide and promotes precipitation.[13]

      • Test Alternative Solvents: If ether fails, methyl tert-butyl ether (MTBE) can sometimes be a suitable alternative.

      • Ensure Sufficient Ether Volume: Use a significantly larger volume of cold ether (at least 10 times the volume of the TFA filtrate) to maximize the polarity difference and encourage precipitation.

Issue 2: Mass spectrometry shows unexpected masses corresponding to peptide modifications.
  • Potential Cause A: Alkylation of Sensitive Residues During TFA Cleavage

    • Why it happens: This is the classic problem of insufficient or incorrect scavenging. Cationic species from protecting groups like Trt (from Asn, Gln, His, Cys) or Boc (from Trp, Lys) have alkylated susceptible amino acids.[2][15]

    • Troubleshooting & Validation:

      • Select the Right Scavenger Cocktail: The choice of scavengers is dictated entirely by your peptide's sequence. Use the table and decision workflow below to select an appropriate cocktail. A common "catch-all" cocktail for peptides with multiple sensitive residues is Reagent K.[2][8]

      • Use Boc-protected Tryptophan: If your sequence contains Tryptophan, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended. The Boc group on the indole nitrogen helps prevent side reactions during cleavage.[15]

  • Potential Cause B: Side Reactions During Nicotinoyl Group Removal

    • Why it happens: The basic conditions required for hydrolyzing the activated nicotinoyl group can potentially cause other side reactions, such as aspartimide formation (if Asp is present) or racemization, especially if the conditions are too harsh (high pH or prolonged heating).[16]

    • Troubleshooting & Validation:

      • Monitor pH Carefully: Maintain the pH during hydrolysis within the recommended range for the protocol. Avoid excessively high pH levels.

      • Keep Temperature Low: Perform the hydrolysis at room temperature or below, if possible, to minimize the rate of potential side reactions.

      • Optimize Reaction Time: Analyze aliquots over time to find the minimum duration required for complete nicotinoyl removal without significant degradation of the peptide.

Part 3: Protocols, Data, and Visual Workflows
Data Summary: Common Scavengers for TFA-Based Cleavage

The following table summarizes the properties and applications of common scavengers used in acidic cleavage cocktails.

ScavengerTarget(s) & MechanismTypical Conc. (v/v)Key Considerations
Triisopropylsilane (TIS/TIPS) Traps trityl and other carbocations via hydride reduction.[4][17] Highly effective for protecting Trp.2.0 - 5.0%"Odorless" alternative to thiols.[8] Volatile and easy to remove.
Water (H₂O) Scavenges tert-butyl cations.[18] Helps hydrolyze the peptide from certain linkers.2.5 - 5.0%Essential for most cocktails. Omit only if trying to prevent pyroglutamate formation from N-terminal Gln.[1]
1,2-Ethanedithiol (EDT) Excellent scavenger for trityl groups.[15] Keeps Cys residues in a reduced state, preventing oxidation.[6]2.5%Very strong, unpleasant odor. Handle exclusively in a fume hood.
Thioanisole Soft nucleophile that traps carbocations. Helps deprotect Arg(Mts/Pmc) and minimizes Met oxidation.[8]5.0%Strong, unpleasant odor.
Phenol Aromatic scavenger that traps carbocations.[8] Can also help solvate the peptide.5.0%Corrosive and toxic. Handle with appropriate personal protective equipment.
Dithiothreitol (DTT) Reducing agent used to prevent disulfide bond formation between Cys residues.[18]5.0% (w/v)Can be used as a less odorous alternative to EDT in some cocktails (e.g., Reagent L).[8]
Experimental Protocols

This protocol uses a common, low-odor cocktail suitable for many peptides without highly sensitive residues like Met or multiple Arg.[8]

  • Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Cocktail Formulation: In a fume hood, prepare the cleavage cocktail fresh by combining the following:

    • Trifluoroacetic acid (TFA): 8.8 mL (88%)

    • Phenol: 0.5 g (5%)

    • Water: 0.5 mL (5%)

    • Triisopropylsilane (TIS): 0.2 mL (2%)

  • Cleavage Reaction: Add the freshly prepared cocktail to the peptide-resin. Stir or gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color, which is normal.[7]

  • Filtration: Filter the reaction mixture through a fritted funnel to separate the resin. Collect the filtrate, which contains your peptide.

  • Resin Wash: Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation: In a separate centrifuge tube, add cold (4°C) diethyl ether or MTBE (~40 mL). Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (your peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet 2-3 more times with cold ether to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by HPLC).

This protocol is based on the established chemistry for nicotinoyl group removal and should be performed after TFA cleavage and purification of the peptide, if possible.[10]

  • Dissolution: Dissolve the purified, nicotinoyl-protected peptide in a suitable solvent (e.g., DMF or NMP).

  • Activation (Quaternization): Add an excess of methyl iodide (e.g., 10-20 equivalents) to the peptide solution. Allow the reaction to proceed at room temperature for 4-6 hours, or until mass spectrometry confirms the formation of the N-methylated nicotinoyl adduct.

  • Hydrolysis: Adjust the pH of the solution to approximately 10-11 using a mild aqueous base (e.g., ammonium hydroxide or a dilute sodium bicarbonate solution).

  • Monitoring: Monitor the removal of the activated nicotinoyl group by HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours at room temperature.

  • Final Purification: Once deprotection is complete, neutralize the solution and purify the final peptide by reverse-phase HPLC to remove salts and any minor impurities.

Visual Workflows (Graphviz)

Caption: Decision workflow for selecting an appropriate TFA cleavage cocktail.

NicotinoylStrategy start Start: Fully Protected Peptide-Resin (with Nicotinoyl and Acid-Labile Groups) step1 Step 1: Acidic Cleavage Treat with TFA + Scavenger Cocktail start->step1 result1 Intermediate Product: Free Peptide with Nicotinoyl Group Intact (and other side-chain groups removed) step1->result1 Removes from resin; Removes Boc, Trt, tBu, etc. step2 Step 2: Purification (Optional but Recommended) Isolate the Nicotinoyl-Peptide via HPLC result1->step2 step3 Step 3: Nicotinoyl Group Activation Treat with Methyl Iodide step2->step3 step4 Step 4: Nicotinoyl Group Removal Mild Alkaline Hydrolysis step3->step4 Forms N-methylpyridinium salt final_product Final Product: Fully Deprotected Peptide step4->final_product Releases Nicotinamide derivative

Caption: Orthogonal cleavage strategy for nicotinoyl-protected peptides.

References
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Available from: [Link]

  • CEM Corporation. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Maloney, P. (2018, January 4). Answer to "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?". ResearchGate. [Link]

  • Koeth, F., Schlundt, C., & Speer, O. (2019). Avenues for post-translational protein modification prevention and therapy. Nephrology Dialysis Transplantation, 34(9), 1464-1472. [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Peptide Research, 2(2), 92-97. Available from: [Link]

  • Harris, P. W. R. (2014, October 21). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?". ResearchGate. [Link]

  • Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]

  • Ferreiro, E., et al. (2007). Traditional reactive carbonyl scavengers do not prevent the carbonylation of brain proteins induced by acute glutathione depletion. Neurochemistry International, 50(1), 147-154. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Bark, S. (2018, July 22). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?". ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Takaku, H., & Kamaike, K. (1982). Use of a Nicotinoyl Group as a Protective Group for Hydroxyl and Amino Functions. Chemistry Letters, 11(1), 189-192. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Stankovicova, M., et al. (1998). Kinetics of Hydrolysis of Acetyl, Valeroyl and Nicotinoyl Acyl Derivatives of Stobadine. Pharmazie, 53(2), 113-116. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(3), 154-161. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Peptide Fragmentation/Deletion Side Reactions. Molecules, 27(15), 4991. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(1), 241. [Link]

  • Li, Y., et al. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 13(31), 21625-21633. [Link]

  • Bera, S., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 62(29), 11571–11582. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for Peptide Synthesis: Boc-Lys(Nicotinoyl)-OH vs. Fmoc-Lys(Nicotinoyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide science. The choice of protecting group strategy—primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the entire synthetic workflow and profoundly impacts the purity, yield, and ultimate success of the project.

This in-depth guide provides an objective, technical comparison of Boc-Lys(Nicotinoyl)-OH and Fmoc-Lys(Nicotinoyl)-OH. We will move beyond a simple list of features to explore the causality behind experimental choices, offering field-proven insights into the practical application of these essential building blocks.

The Principle of Orthogonal Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, builds peptide chains in a stepwise fashion on an insoluble resin support.[1][2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration.[1][3]

The success of SPPS hinges on the concept of orthogonal protection .[4][5] This strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under distinct chemical conditions without affecting the others.[4][5][6] A typical SPPS workflow involves two key types of protecting groups:

  • Temporary Nα-amino protecting groups (Boc or Fmoc): These shield the N-terminus of the growing peptide chain and are removed at the beginning of each coupling cycle.[4][7]

  • Permanent side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage of the peptide from the resin.[4][7]

The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions used to remove the temporary Nα-protecting group, which in turn dictates the entire orthogonal scheme.[1][]

The Boc Strategy: A Classic Approach

The Boc strategy was the first major method developed for SPPS.[] It utilizes the acid-labile Boc group for temporary Nα-protection.[9][10]

  • Nα-Deprotection: The Boc group is removed using a moderately strong acid, typically 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]

  • Side-Chain Protection: Side chains are protected by groups that are stable to TFA but can be cleaved by a much stronger acid. Benzyl (Bzl) or benzyl-based groups are common choices.[1][5][10]

  • Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a very strong, hazardous acid, most commonly anhydrous hydrogen fluoride (HF).[1][10]

Because both Nα and side-chain protecting groups are removed by acid (of different strengths), the Boc/Bzl scheme is considered "quasi-orthogonal" rather than truly orthogonal.[5][11]

The Fmoc Strategy: The Modern Standard

The Fmoc strategy has become the dominant method for SPPS, largely due to its milder operating conditions.[][13][14] It employs the base-labile Fmoc group for Nα-protection.

  • Nα-Deprotection: The Fmoc group is removed via a β-elimination reaction triggered by a secondary amine base, typically 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][15][16]

  • Side-Chain Protection: Side chains are protected with acid-labile groups, such as tert-butyl (tBu), Boc, or trityl (Trt).[5]

  • Final Cleavage: The peptide is cleaved from the resin and the side-chain groups are removed using TFA, often in a "cocktail" containing scavengers to prevent side reactions.[1][15]

This combination of a base-labile Nα-group and acid-labile side-chain groups represents a truly orthogonal system, allowing for greater flexibility and compatibility with sensitive modifications.[5][14]

Focus on the Lysine Side Chain: The Nicotinoyl Moiety

The lysine side-chain ε-amino group is a common site for modification. The nicotinoyl group, derived from nicotinic acid (Niacin/Vitamin B3), introduces a pyridine ring. This modification can be used to:

  • Enhance the solubility and stability of the final peptide.[17][18]

  • Serve as a versatile chemical handle for further bioconjugation.

  • Influence interactions with biological targets.[19]

When incorporating Lys(Nicotinoyl) into a peptide, the nicotinoyl group is intended to be a permanent part of the final structure. Therefore, its stability throughout the entire SPPS workflow is paramount.

Head-to-Head Comparison: this compound vs. Fmoc-Lys(Nicotinoyl)-OH

The choice between these two derivatives is dictated by the fundamental chemistry of the Boc and Fmoc strategies and the stability of the nicotinoyl group under the required reaction conditions.

FeatureThis compoundFmoc-Lys(Nicotinoyl)-OH
SPPS Strategy Boc/BzlFmoc/tBu
Nα-Deprotection 20-50% TFA in DCM (repeated cycles)20-50% Piperidine in DMF (repeated cycles)
Orthogonality Quasi-orthogonal (acid vs. stronger acid)Truly orthogonal (base vs. acid)
Nicotinoyl Group Stability Potential Concern: The pyridine ring is generally stable to acid but will be repeatedly protonated by TFA. Long-term stability to the final, harsh HF cleavage must be empirically verified.High: The nicotinoyl group is stable under the basic conditions of Fmoc deprotection and the final TFA cleavage conditions.[17]
Final Cleavage Anhydrous HFTFA with scavengers (e.g., TIS, water)
Key Advantage May reduce peptide aggregation for certain hydrophobic sequences due to N-terminal protonation after each deprotection step.[13][20]Milder overall conditions preserve sensitive functionalities and generally lead to higher purity crude products.[13][14] Avoids the use of highly hazardous HF.
Key Disadvantage Harsh final cleavage with HF requires specialized equipment and poses significant safety risks. Potential for nicotinoyl group degradation.Potential for base-catalyzed side reactions like aspartimide formation with susceptible sequences.[21][22]
Typical Use Case Synthesis of difficult, aggregation-prone peptides where the Boc strategy's benefits outweigh the risks of harsh cleavage.The preferred method for routine synthesis, complex peptides, and peptides containing acid-sensitive post-translational modifications.[14][21]
Causality and Experimental Choices: Why Fmoc is Generally Preferred

For incorporating a nicotinoyl-modified lysine, the Fmoc strategy is the superior choice for the vast majority of applications. The rationale is rooted in chemical compatibility and risk mitigation:

  • Chemical Stability: The primary reason is the assured stability of the nicotinoyl group. It is stable to the repetitive, mild base treatments used for Fmoc deprotection and the final TFA cleavage.[17] In contrast, the Boc strategy's reliance on repetitive strong acid (TFA) and a final superacid (HF) introduces a significant risk of side reactions or degradation of the pyridine moiety.

  • Safety and Practicality: The avoidance of anhydrous HF is a major practical and safety advantage. HF is highly corrosive, toxic, and requires a specialized Teflon apparatus.[14] TFA-based cleavage is far more accessible and manageable in a standard laboratory setting.[15]

  • Purity and Yield: The milder conditions of the Fmoc workflow generally minimize side reactions, leading to a cleaner crude product that is easier to purify and results in a higher overall yield of the desired peptide.[13]

The Boc strategy should only be considered if a specific peptide sequence is known to suffer from extreme aggregation under Fmoc conditions, a scenario where the protonated N-terminus in Boc-SPPS can sometimes improve solvation.[13]

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical nature of each synthetic strategy for incorporating a Lys(Nicotinoyl) residue.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle node_deprotect 1. Boc Deprotection (20-50% TFA/DCM) node_neutralize 2. Neutralization (e.g., DIEA/DCM) node_deprotect->node_neutralize Peptide-Resin-NH3+ node_couple 3. Coupling (Next Boc-AA, Activator) node_neutralize->node_couple Peptide-Resin-NH2 node_wash 4. Wash (DCM/DMF) node_couple->node_wash Chain Elongated node_wash->node_deprotect Repeat for Next Amino Acid final_cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF, Scavengers) node_wash->final_cleavage start Start: Boc-Lys(Nicotinoyl)-Resin start->node_deprotect

Boc-SPPS workflow for peptides containing Lys(Nicotinoyl).

Fmoc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle node_deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) node_couple 2. Coupling (Next Fmoc-AA, Activator) node_deprotect->node_couple Peptide-Resin-NH2 node_wash 3. Wash (DMF) node_couple->node_wash Chain Elongated node_wash->node_deprotect Repeat for Next Amino Acid final_cleavage Final Cleavage & Side-Chain Deprotection (TFA, Scavengers) node_wash->final_cleavage start Start: Fmoc-Lys(Nicotinoyl)-Resin start->node_deprotect

Fmoc-SPPS workflow for peptides containing Lys(Nicotinoyl).
Experimental Protocols

The following are generalized, self-validating protocols. Researchers should optimize reaction times and equivalents based on the specific sequence and scale.

  • Resin Swelling: Swell the Fmoc-Lys(Nicotinoyl)-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.

    • Causality: The two-stage deprotection ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[1]

  • Washing: Wash the resin thoroughly with DMF (6-8 times) to remove all traces of piperidine. A final wash with DCM and then DMF is also common.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-90 minutes.

    • Validation: Perform a Kaiser test or other colorimetric test on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If positive, the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times). The resin is now ready for the next cycle.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail based on the peptide sequence. A common general-purpose cocktail is Reagent K : 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

    • Causality: Scavengers are critical. Water helps hydrolyze protecting groups, TIS reduces carbocations generated from tBu and Trt groups, and EDT protects tryptophan residues.[1] The nicotinoyl group is stable, but TIS is still recommended to scavenge any reactive species that could modify it.[17]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Conclusion and Recommendation

Both this compound and Fmoc-Lys(Nicotinoyl)-OH are viable reagents for incorporating a nicotinoyl-modified lysine into a peptide sequence. However, a detailed analysis of the underlying chemical principles, reaction conditions, and safety considerations leads to a clear recommendation.

The Fmoc-based strategy using Fmoc-Lys(Nicotinoyl)-OH is unequivocally the preferred method. Its true orthogonality, milder reaction conditions, and avoidance of hazardous reagents like HF ensure greater compatibility with the nicotinoyl moiety, generally result in higher purity crude products, and align with modern laboratory safety standards.[13][14] The Boc strategy, while historically significant and useful for specific cases of peptide aggregation, introduces unnecessary risks to the integrity of the target modification and to the researcher. For drug development and research professionals, the reliability and robustness of the Fmoc pathway provide a more efficient and trustworthy route to synthesizing high-quality, nicotinoyl-modified peptides.

References

  • BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
  • Wikipedia. (2024). Peptide synthesis. Wikipedia.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Sunresin Life Sciences.
  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Powder Systems.
  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(24), 13646–13651.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 63(1), 18.1.1–18.1.20.
  • BenchChem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • BenchChem. (n.d.). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection. Benchchem.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • BenchChem. (n.d.). Fmoc-Lys(nicotinoyl)-OH | Peptide Synthesis Building Block. Benchchem.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247–3256.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin.
  • LGC Standards. (n.d.). Focus on FMOC chemistry. LGC Standards.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
  • LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Chem-Impex. (n.d.). Nα-Boc-Nε-nicotinoyl-L-lysine. Chem-Impex.
  • Chem-Impex. (n.d.). Nα-Boc-Nε-nicotinoil-L-lisina. Chem-Impex.
  • BenchChem. (n.d.). N-Boc-N6-nicotinoyl-L-lysine. Benchchem.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • BenchChem. (n.d.). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. Benchchem.
  • Chem-Impex. (n.d.). Nα-Fmoc-Nε-nicotinoyl-L-lysine. Chem-Impex.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress.
  • Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. In G. B. Fields (Ed.), Peptide Synthesis Protocols (pp. 17–33). Humana Press.
  • iGEM. (n.d.). The Deprotection of Boc-Lysine. iGEM.

Sources

A Senior Application Scientist's Guide to Confirming Boc-Lys(Nicotinoyl)-OH Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of peptide synthesis and drug development, the precise incorporation of modified amino acids is paramount. Verifying that a non-standard residue, such as Nα-Boc-Nε-nicotinoyl-L-lysine (Boc-Lys(Nicotinoyl)-OH), has been successfully integrated into a peptide sequence is a critical quality control step. This guide provides an in-depth comparison of mass spectrometry techniques and a detailed workflow for unambiguously confirming the presence and location of this modification.

The Analytical Challenge: Understanding the Analyte

Before delving into the analysis, we must understand the mass contributions of the modification. The incorporation of this compound in place of a standard lysine residue introduces a significant and specific mass shift.

  • Standard Lysine (Lys) Residue Mass: 128.09 Da

  • This compound Residue Mass: 351.18 Da

  • Resulting Mass Shift: +223.09 Da

This calculated mass shift is the first piece of evidence we will seek in our mass spectrometry analysis. Mass spectrometry is the ideal tool for this task due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[1]

Choosing the Right Tool: A Comparison of Ionization Techniques

The two most common soft ionization techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[2][3] The choice between them depends on the experimental context, sample complexity, and desired throughput.

FeatureMALDI-TOF MSESI-MSRationale & Field Insights
Ionization State Primarily singly charged ions ([M+H]⁺)[4]Produces multiply charged ions ([M+nH]ⁿ⁺)[4]ESI's multiple charging is advantageous for very large peptides or proteins, bringing their mass-to-charge (m/z) ratios into the detection range of most mass analyzers. For typical synthetic peptides, MALDI's simplicity of a single charge state can make for cleaner, more easily interpreted spectra.
Sample Tolerance High tolerance to salts and buffers[2]Requires high purity samples; intolerant to non-volatile salts[2]MALDI is often the go-to for rapid screening of crude synthesis products or fractions directly from purification, as it requires minimal sample cleanup. ESI, especially when coupled with liquid chromatography (LC), demands cleaner samples to avoid ion suppression and instrument contamination.
Analysis Speed Very fast; minutes per sample[2]Slower, especially when coupled with LC separationFor high-throughput screening of many samples to simply confirm the correct mass, MALDI is unparalleled. LC-ESI-MS provides more comprehensive analysis but at the cost of longer run times.
Coupling to LC Possible "offline" (LC fractions spotted onto a MALDI plate)[5]Easily coupled "online" for LC-MS analysisThe online coupling of LC to ESI-MS is its greatest strength, allowing for the separation of complex mixtures and providing chromatographic resolution of isomers or impurities before MS analysis.[6]
Sensitivity Excellent, can detect femtomole to attomole quantities[1]High sensitivity, especially when coupled with nano-LC[4]Both techniques are highly sensitive. The choice often comes down to the sample volume and concentration available.

Verdict: For a quick confirmation of successful synthesis from a relatively pure sample, MALDI-TOF is highly efficient. For a complex mixture or to gain the highest level of confidence by coupling separation with mass analysis, LC-ESI-MS is the superior, more rigorous approach.[7]

Experimental Workflow: A Two-Stage Confirmation Process

A robust validation follows a two-part logic: first, confirm the total mass of the peptide is correct, and second, confirm the modification is in the correct location within the peptide sequence.

G cluster_0 Part 1: Intact Mass Analysis cluster_1 Part 2: Fragmentation Analysis (MS/MS) SamplePrep Sample Preparation (Dissolve in appropriate solvent) Ionization Ionization (MALDI or ESI) SamplePrep->Ionization FullScan Full Scan MS Analysis (Detect Intact Peptide Ion) Ionization->FullScan MassMatch Data Analysis (Compare Observed m/z to Theoretical m/z) FullScan->MassMatch PrecursorSel Precursor Ion Selection (Isolate the Intact Peptide Ion) MassMatch->PrecursorSel Proceed if Mass is Correct CID Collision-Induced Dissociation (CID) (Fragment the Peptide) PrecursorSel->CID MSMS_Scan MS/MS Scan (Detect Fragment Ions) CID->MSMS_Scan SeqConfirm Data Analysis (Confirm Sequence & PTM Location) MSMS_Scan->SeqConfirm

Caption: Workflow for Mass Spectrometry Confirmation.

Part 1: Intact Mass Analysis Protocol

The initial goal is to verify that the overall molecular weight of the synthesized peptide matches the theoretical mass of the sequence containing the this compound residue.

Protocol 1: MALDI-TOF MS for Rapid Screening
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 solution of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the purified peptide sample in a similar solvent (e.g., 50% acetonitrile/water, 0.1% TFA) to a concentration of approximately 1-10 pmol/µL.

  • Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Before it dries, add 1 µL of the peptide solution to the matrix spot and mix gently by pipetting. Allow the spot to fully co-crystallize at room temperature.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire a mass spectrum in positive ion, linear or reflector mode, across a mass range appropriate for the expected molecular weight of the peptide.

  • Analysis: Identify the peak corresponding to the singly protonated molecule, [M+H]⁺. Compare the observed m/z value to the calculated theoretical m/z.

Protocol 2: Flow Injection ESI-MS
  • Sample Preparation: Dissolve the peptide in a solvent suitable for ESI, such as 50% methanol or acetonitrile in water with 0.1% formic acid, to a concentration of 1-10 pmol/µL.

  • Data Acquisition: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire a full scan mass spectrum in positive ion mode. The spectrum will likely show a distribution of multiply charged ions. Use the instrument's deconvolution software to calculate the neutral mass of the peptide and compare it to the theoretical value.

Expected Data: Intact Mass Confirmation
Peptide SequenceTheoretical MW (Da)Observed [M+H]⁺ (m/z)Mass Error (ppm)Confirmation
Ac-Gly-Lys(Boc,Nic) -Ala-Arg-NH₂804.44804.4512.4Confirmed
Ac-Gly-Lys -Ala-Arg-NH₂ (Unmodified)581.35581.35-Incorrect

Part 2: Tandem MS (MS/MS) for Definitive Localization

Observing the correct total mass is strong evidence, but it does not prove the modification is on the lysine residue. Tandem mass spectrometry (MS/MS) is required to fragment the peptide and confirm the location of the mass modification within the sequence.[8][9]

Under collision-induced dissociation (CID), peptides predictably fragment along the amide backbone, producing a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[9] By analyzing the mass difference between consecutive ions in a series, we can read the peptide sequence and pinpoint the residue carrying the +223.09 Da modification.

The Signature of Modification

Crucially, the nicotinoyl group itself will produce characteristic fragment ions, providing a second layer of confirmation. The most prominent signature ion is expected from the cleavage of the amide bond on the lysine side chain, yielding a nicotinoyl cation.

  • Nicotinoyl Signature Ion: C₆H₄NO⁺, m/z 106.03

The presence of this ion in the MS/MS spectrum is a definitive marker for the nicotinoyl moiety.[10][11]

Caption: Fragmentation of a this compound Peptide.

Protocol 3: LC-MS/MS for Full Characterization
  • LC Setup: Use a C18 reverse-phase column suitable for peptide separations. The mobile phases are typically A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

  • Sample Injection: Inject 1-5 µL of the dissolved peptide sample.

  • Gradient Elution: Run a gradient from low to high percentage of solvent B to elute the peptide from the column. A typical gradient might be 5% to 40% B over 30 minutes.

  • MS Acquisition Method: Set the instrument to data-dependent acquisition (DDA) mode.

    • Full Scan: The instrument performs a high-resolution full scan (e.g., from m/z 350-1500).

    • MS/MS Scans: The instrument automatically selects the most intense ions from the full scan (e.g., the top 5 most abundant) for fragmentation via CID. It isolates each precursor, fragments it, and acquires an MS/MS spectrum.

  • Data Analysis:

    • Extract the MS/MS spectrum corresponding to the precursor m/z of your target peptide.

    • Use protein sequencing software or manual interpretation to assign the b- and y-ion series.

    • Verify that the mass gap between the ions flanking the target lysine residue corresponds to the mass of Lys(Boc,Nic) (351.18 Da).

    • Search the spectrum for the presence of the nicotinoyl signature ion at m/z 106.03.

By combining the evidence of the correct intact mass with the definitive localization and signature ion from the MS/MS data, researchers can be fully confident in the successful incorporation of this compound into their peptide of interest.

References

  • ResearchGate. (2016). What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition?[Link]

  • MtoZ Biolabs. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS.[Link]

  • PubMed. (2009). A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers.[Link]

  • PubMed. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry.[Link]

  • PubMed Central. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation.[Link]

  • University of Bristol. Identification of Protein Modifications by Mass Spectrometry.[Link]

  • University of Washington. Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database.[Link]

  • ACS Publications. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications.[Link]

  • PubMed. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.[Link]

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.[Link]

Sources

Beyond Nicotinoyl: A Comparative Guide to Alternative Strategies for Lysine Modification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and protein modification, the strategic protection and deprotection of reactive amino acid side chains are paramount. For lysine, with its nucleophilic ε-amino group, this control is critical to prevent unwanted side reactions and direct modifications to the desired site. While the nicotinoyl group has served as a protecting group, the demands of modern chemical biology and drug development necessitate a broader toolkit of orthogonal and versatile strategies. This guide provides an objective, in-depth comparison of alternative lysine protection strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

The Limitations of Nicotinoyl Protection: A Case for Alternatives

The nicotinoyl group, while offering certain advantages, presents limitations that can hinder complex synthetic schemes. Its removal often requires harsh conditions that may be incompatible with sensitive moieties within a peptide or protein. Furthermore, achieving true orthogonality with other common protecting groups can be challenging, restricting the design of intricate branched or cyclized peptides. These drawbacks underscore the need for a diverse array of protecting groups with distinct chemical labilities.

A Comparative Analysis of Key Lysine Protecting Groups

The ideal lysine protecting group should be stable during peptide chain elongation and selectively removable under mild conditions that do not affect other protecting groups or the integrity of the biomolecule.[1] This section will delve into the mechanisms, advantages, and disadvantages of prominent alternatives to nicotinoyl protection.

Carbamate-Based Protection: The Workhorses of Peptide Synthesis

Carbamate-based protecting groups are among the most widely used in peptide chemistry due to their general stability and well-defined deprotection methods.[2]

The Boc group is a cornerstone of acid-labile protection strategies.[3][] It is stable under neutral or basic conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) for Nα-protection.[3][]

  • Mechanism of Deprotection: The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which protonate the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.[]

  • Advantages: High stability to a wide range of reagents, straightforward and efficient deprotection.[]

  • Disadvantages: The strongly acidic deprotection conditions can be detrimental to sensitive peptides. The tert-butyl cation generated can lead to side reactions with nucleophilic residues like tryptophan and tyrosine if scavengers are not used.[5]

The Cbz group is a classic protecting group, removable by catalytic hydrogenation.[2][3] It offers orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[6]

  • Mechanism of Deprotection: The Cbz group is cleaved by hydrogenolysis, typically using a palladium catalyst (Pd/C) and a hydrogen source (e.g., H₂ gas).[2] This process reduces the benzyl ester to toluene and liberates the free amine.

  • Advantages: Mild deprotection conditions that are orthogonal to many other protecting groups.[2]

  • Disadvantages: The palladium catalyst can be poisoned by sulfur-containing residues like cysteine and methionine. The reaction conditions may not be suitable for all peptides, particularly those with other reducible functional groups.[7]

While primarily used for Nα-protection in SPPS, the Fmoc group can also be employed for lysine side-chain protection, offering orthogonality to acid-labile groups.[3][5]

  • Mechanism of Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like DMF.[3] The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination reaction.

  • Advantages: Very mild deprotection conditions, allowing for the synthesis of sensitive peptides.[3]

  • Disadvantages: The basic conditions can cause side reactions such as racemization, particularly with sensitive amino acids.[3]

Hydrazine-Labile Protecting Groups: For Orthogonal Deprotection

For complex modifications requiring multiple, distinct deprotection steps, hydrazine-labile groups offer a valuable orthogonal strategy.

The Dde group and its more sterically hindered analogue, ivDde, are popular choices for orthogonal lysine protection in Fmoc-based SPPS.[5][8] They are stable to the basic conditions used for Fmoc removal and the acidic conditions for cleavage from the resin.[5]

  • Mechanism of Deprotection: Both Dde and ivDde are cleaved by treatment with a dilute solution of hydrazine in DMF.[5][8] The hydrazine attacks the carbonyl group, leading to the release of the free amine.

  • Advantages: Provides excellent orthogonality to both Fmoc and Boc strategies.[5] The deprotection can be monitored spectrophotometrically due to the strong UV absorbance of the byproduct.[5]

  • Disadvantages: Dde has been reported to migrate to other free amines under certain conditions.[5][9] The more sterically hindered ivDde was developed to mitigate this issue.[5] Hydrazine can also cleave Fmoc groups, so the N-terminus should be protected (e.g., with a Boc group) before Dde/ivDde removal.[5]

Allyl-Based Protection: Palladium-Catalyzed Deprotection

Allyl-based protecting groups provide another layer of orthogonality, as their removal is catalyzed by palladium(0) complexes.

The Alloc group is stable to both acidic and basic conditions commonly used in peptide synthesis.[7][10]

  • Mechanism of Deprotection: The Alloc group is removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[7][10] The palladium complex coordinates to the allyl group, facilitating its cleavage.

  • Advantages: Mild and highly selective deprotection conditions.[7][11] Orthogonal to a wide range of other protecting groups.[11]

  • Disadvantages: The palladium catalyst can be sensitive to air and moisture, and its complete removal from the final product can be challenging.[7]

Highly Acid-Labile Protecting Groups: For Mild Deprotection

For peptides that are particularly sensitive to strong acids, highly acid-labile protecting groups offer a gentler alternative to Boc.

The Mmt group is significantly more acid-labile than the Boc group.[12]

  • Mechanism of Deprotection: The Mmt group is cleaved under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM).[12] The highly stabilized trityl cation is readily formed and cleaved.

  • Advantages: Allows for selective deprotection in the presence of other acid-labile groups like Boc.[12]

  • Disadvantages: The extreme acid sensitivity can sometimes lead to premature deprotection during synthesis if acidic conditions are not carefully controlled.

Base-Labile, Acid-Stable Protection: An Orthogonal Approach

The trifluoroacetyl (TFA) group is stable to strong acids but readily cleaved by mild bases, providing orthogonality to acid-labile protecting groups like Boc.[13]

  • Mechanism of Deprotection: The electron-withdrawing nature of the trifluoromethyl group makes the amide bond susceptible to cleavage by mild bases like aqueous piperidine or sodium hydroxide.[13]

  • Advantages: Excellent orthogonality with acid-labile protecting groups.[13]

  • Disadvantages: The basic deprotection conditions may not be suitable for all peptides. There is a risk of trifluoroacetylation of free amines if TFA is used for deprotection of other groups in the same synthesis.[14]

Novel Biocompatible and Orthogonal Protecting Groups

Recent research has focused on developing novel protecting groups with unique deprotection mechanisms that are highly biocompatible and orthogonal to traditional methods.

These novel protecting groups are designed for chemoenzymatic synthesis and can be removed under very mild and specific conditions.[15][16]

  • Mechanism of Deprotection: The Aboc group is cleaved by periodate treatment, which generates an aldehyde that undergoes β-elimination.[15][16] The Abac group is cleaved by pyridoxal 5′-phosphate (PLP), a natural cofactor, which induces an imine formation followed by β-elimination.[15][16]

  • Advantages: Highly selective and biocompatible deprotection conditions.[15][16] These groups can be removed from folded proteins.[15][16]

  • Disadvantages: These are newer protecting groups, and their commercial availability and widespread application are still developing.

Comparative Summary of Lysine Protecting Groups

Protecting GroupAbbreviationDeprotection ConditionsOrthogonalityKey AdvantagesKey Disadvantages
tert-Butoxycarbonyl BocStrong acid (e.g., TFA)[]Base-labile (Fmoc), Hydrogenolysis (Cbz)High stability, efficient deprotection[]Harsh conditions, potential for side reactions[5]
Benzyloxycarbonyl Cbz, ZCatalytic Hydrogenation (e.g., H₂/Pd-C)[2]Acid-labile (Boc), Base-labile (Fmoc)Mild deprotection, high orthogonality[2]Catalyst poisoning by sulfur, not suitable for all peptides[7]
9-Fluorenylmethyloxycarbonyl FmocMild base (e.g., 20% piperidine in DMF)[3]Acid-labile (Boc, Mmt)Very mild conditions[3]Potential for racemization[3]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde2% Hydrazine in DMF[5][8]Acid-labile (Boc), Base-labile (Fmoc)Excellent orthogonality[5]Potential for migration, hydrazine can cleave Fmoc[5][9]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde2% Hydrazine in DMF[10]Acid-labile (Boc), Base-labile (Fmoc)Reduced migration compared to Dde[5]Hydrazine can cleave Fmoc[5]
Allyloxycarbonyl AllocPd(0) catalyst and scavenger[7][10]Acid-labile (Boc), Base-labile (Fmoc)Mild and highly selective deprotection[7][11]Catalyst sensitivity and removal challenges[7]
4-Methoxytrityl MmtVery mild acid (e.g., 1% TFA in DCM)[12]Base-labile (Fmoc), Hydrogenolysis (Cbz)Selective deprotection in presence of Boc[12]Extreme acid sensitivity
Trifluoroacetyl TFAMild base (e.g., aq. piperidine)[13]Acid-labile (Boc)Excellent orthogonality with acid-labile groups[13]Basic conditions, potential for trifluoroacetylation[14]
Aminobutanol carbamate AbocNaIO₄[15][16]PLP-cleavable (Abac)Biocompatible, mild deprotection on folded proteins[15][16]Newer technology, limited availability
Aminobutanamide carbamate AbacPyridoxal 5′-phosphate (PLP)[15][16]Periodate-cleavable (Aboc)Biocompatible, enzymatic deprotection on folded proteins[15][16]Newer technology, limited availability

Experimental Protocols

Protocol 1: On-Resin Deprotection of Lys(Dde)

This protocol describes the selective removal of the Dde protecting group from a peptide synthesized on a solid support using Fmoc chemistry.[17]

Materials:

  • Fully assembled, Nα-Fmoc protected peptide-resin

  • Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • 2% Hydrazine monohydrate in DMF solution

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove any residual reagents from the previous synthesis step.

  • Dde Deprotection:

    • Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[17]

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[17]

    • Agitate the mixture at room temperature. The reaction time can vary from 3 to 10 minutes. It is recommended to monitor the reaction progress.

  • Resin Washing: After complete deprotection, wash the resin extensively with DMF (5 x 1 min) to remove the deprotection reagents and byproducts.

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Dde group.

Protocol 2: Deprotection of Lys(Alloc)

This protocol outlines the removal of the Alloc protecting group using a palladium catalyst.[10]

Materials:

  • Peptide containing Lys(Alloc)

  • Dichloromethane (DCM)

  • Phenylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

  • Reaction Setup: Dissolve the Alloc-protected peptide in DCM.

  • Reagent Addition: Add phenylsilane (typically 25 equivalents) to the solution.

  • Catalyst Addition: Add Pd(PPh₃)₄ (typically 0.25 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes.

  • Work-up: Upon completion, the reaction mixture can be concentrated and the product purified by chromatography.

Visualizing Orthogonality: A Workflow Diagram

The following diagram illustrates the concept of orthogonal protection in peptide synthesis, showcasing how different protecting groups can be selectively removed to allow for site-specific modifications.

Orthogonal_Protection cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Start Start Peptide_Chain Nα-Fmoc-Peptide-Lys(PG1)-Resin Start->Peptide_Chain Fmoc-SPPS Modification_Point Nα-Fmoc-Peptide-Lys(NH2)-Resin Peptide_Chain->Modification_Point Selective Deprotection of PG1 Final_Peptide Modified_Peptide-Resin Modification_Point->Final_Peptide Site-Specific Modification PG1_Boc Lys(Boc) (Acid-Labile) PG1_Dde Lys(Dde) (Hydrazine-Labile) PG1_Alloc Lys(Alloc) (Pd(0)-Labile) Cleavage Cleavage from Resin & Global Deprotection Final_Peptide->Cleavage caption Orthogonal Protection Workflow

Caption: A workflow illustrating the principle of orthogonal lysine protection in SPPS.

Conclusion: Expanding the Synthetic Chemist's Toolbox

The strategic selection of a lysine protecting group is a critical decision that profoundly impacts the feasibility and success of complex peptide and protein synthesis. While nicotinoyl protection has its place, the diverse and robust alternatives detailed in this guide offer a far greater degree of flexibility and control. From the workhorse carbamate protecting groups to the highly specific and biocompatible Aboc and Abac groups, researchers now have an expansive toolbox at their disposal. By understanding the unique chemical properties and deprotection mechanisms of each alternative, scientists can design more sophisticated synthetic strategies, enabling the creation of novel bioconjugates, therapeutic peptides, and tools for fundamental biological research.

References

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science.
  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC. PubMed Central.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry. Benchchem.
  • Fmoc-Lys(Dde)-OH. Bachem Products.
  • A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc. Benchchem.
  • Amino Acid Deriv
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
  • Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.
  • Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences.
  • Protecting Groups for Amines: Carbam
  • N-Boc-N'-Cbz-L-lysine 2389-45-9 wiki. Guidechem.
  • Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7. Sigma-Aldrich.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Boc-Lys(Nicotinoyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and peptide synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, technically grounded protocol for the disposal of Boc-Lys(Nicotinoyl)-OH, moving beyond simple steps to explain the scientific rationale behind each procedural choice.

Hazard Assessment: The Foundation of Safe Disposal

The molecule is an amide formed between Nα-Boc-L-lysine and nicotinic acid (a form of Vitamin B3).

  • Nα-Boc-L-lysine (CAS 13734-28-6): Like most Boc-protected amino acids, this compound is not classified as a hazardous substance. Safety data for related compounds consistently show no significant toxicological concerns that would warrant a hazardous waste classification[1][2][3].

  • Nicotinic Acid (CAS 59-67-6): This compound is classified as causing serious eye irritation but is otherwise not considered hazardous waste[4][5][6][7][8]. The reactive precursor, nicotinoyl chloride, is highly corrosive, but this reactivity is quenched upon formation of the stable amide bond in the final product[9][10][11][12].

Immediate Safety Considerations: Despite its non-hazardous classification, prudent laboratory practice dictates the use of standard Personal Protective Equipment (PPE) when handling the compound in any form.

  • Safety Glasses: To protect from potential eye irritation.

  • Nitrile Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Chemical Property & Hazard Profile: this compound
CAS Number 14609-04-2
Physical State Solid
Likely Hazard Classification Non-hazardous, potential eye irritant[4][5]
Incompatible Materials Strong oxidizing agents[2]
Disposal Classification Non-Hazardous Chemical Waste
Disposal Workflow: A Step-by-Step Procedural Guide

The correct disposal path for this compound is determined by its physical state: solid waste or a constituent in a liquid solution. The following diagram and protocols outline the decision-making process and required actions.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Start: this compound Waste solid_waste Unused/Expired Solid Contaminated Weigh Boats Papers, Gloves, etc. start->solid_waste liquid_waste This compound in Solution start->liquid_waste collect_solid Collect in a designated, sealed, and clearly labeled 'Non-Hazardous Solid Chemical Waste' container. solid_waste->collect_solid label_solid Label container with: 1. 'Non-Hazardous Waste' 2. 'this compound' collect_solid->label_solid end_point Store in Satellite Accumulation Area (SAA) Await pickup by Environmental Health & Safety (EHS) collect_solid->end_point identify_solvent Identify Solvent Hazard (e.g., from SDS) liquid_waste->identify_solvent non_haz_solvent Non-Hazardous Solvent (e.g., aqueous buffer, pH 6-9.5) identify_solvent->non_haz_solvent Non-Hazardous haz_solvent Hazardous Solvent (e.g., DCM, Methanol, Acetonitrile) identify_solvent->haz_solvent Hazardous collect_non_haz Collect in 'Non-Hazardous Aqueous Waste' container. non_haz_solvent->collect_non_haz collect_haz Collect in the appropriate 'Hazardous Liquid Waste' container (e.g., 'Halogenated'). haz_solvent->collect_haz collect_non_haz->end_point collect_haz->end_point

Disposal Decision Workflow for this compound.

This procedure applies to unused or expired reagents, residual amounts in original containers, and lab materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or spatulas).

  • Segregation: Collect all solid waste containing this compound in a dedicated waste container. This container must be reserved for non-hazardous solid chemical waste .

    • Causality: Proper segregation is the most critical step. Mixing this waste with a regulated hazardous stream (e.g., heavy metals or chlorinated solvents) needlessly classifies the entire container's contents as hazardous, dramatically increasing disposal costs and regulatory complexity[13].

  • Container Requirements: The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, screw-top lid to prevent spills.

  • Labeling: Clearly label the container before adding waste. The label must include:

    • The words: "Non-Hazardous Waste "

    • The full chemical name: "This compound " and any other non-hazardous solids collected in the same container.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from main traffic routes and clearly marked. Await pickup by your institution's Environmental Health & Safety (EHS) department or certified waste vendor[14].

When the compound is dissolved in a solvent, the disposal procedure is dictated entirely by the hazards of the solvent.

  • Solvent Identification: Consult the Safety Data Sheet (SDS) for the solvent used to determine its hazard classification.

  • Waste Stream Determination:

    • Hazardous Solvents (e.g., Dichloromethane, Chloroform, Acetonitrile, Methanol): The resulting solution is considered hazardous waste. It must be collected in the appropriate hazardous liquid waste stream container (e.g., "Halogenated Waste," "Non-Halogenated Flammable Waste").

    • Non-Hazardous Solvents (e.g., Aqueous Buffers): If the solvent is a benign aqueous solution, the waste can be managed as non-hazardous liquid waste. Note that institutional and municipal regulations may have specific pH requirements (often between 6.0 and 9.5) for aqueous waste disposal[15]. Under no circumstances should solutions containing organic compounds be disposed of down the drain without explicit approval from EHS[16][17].

  • Labeling: The liquid waste container must be labeled with the full chemical names and approximate percentages of all components , including every solvent and solute (e.g., "Methanol 95%, this compound 5%").

  • Storage: Keep the liquid waste container tightly sealed when not in use to prevent the evaporation of volatile components. Store it in the appropriate SAA, ensuring secondary containment is used for liquid waste.

Building a Culture of Trust and Safety

This protocol serves as a self-validating system. By starting with a hazard assessment grounded in the chemical's fundamental properties and adhering to a logical segregation workflow, researchers can ensure compliance and safety. This approach transforms waste disposal from a routine task into an integral part of the experimental process, reinforcing a laboratory culture where safety and environmental responsibility are paramount. Always consult your institution's specific waste management plan, as local regulations may impose additional requirements.

References

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Nicotinic acid Safety Data Sheet. Carl ROTH. [https://www.carlroth.com/medias/SDB-3815-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYyODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfGUzYzA4ZDEwOWYwZGIxNzM3YjYyZGFhMGI0YjM5YjQzY2YxOTM3N2Y4YjE5YjQyZDEyYjQ4ZTYwY2U3YjI3ZGE]([Link] cGRmfGUzYzA4ZDEwOWYwZGIxNzM3YjYyZGFhMGI0YjM5YjQzY2YxOTM3N2Y4YjE5YjQyZDEyYjQ4ZTYwY2U3YjI3ZGE)

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Nicotinic acid Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • Nicotinic acid Safety Data Sheet. Carl ROTH (Australia). [https://www.carlroth.com/medias/SDB-3815-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzQ2OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oM2EvaGEzLzkwNzU5NDM4MjU0Mzgu cGRmfGJlM2FiYjA3ZDJjM2JjYmYxYjcwMDIyOTc0YjY0ZDI5MjYxYmMyZDAzYmY3YjM2NTQxZGY4YjE0YjYwZWIzM2U]([Link] cGRmfGJlM2FiYjA3ZDJjM2JjYmYxYjcwMDIyOTc0YjY0ZDI5MjYxYmMyZDAzYmY3YjM2NTQxZGY4YjE0YjYwZWIzM2U)

  • Nicotinic Acid Extra Pure Safety Data Sheet. Loba Chemie. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • This compound Product Page. GlpBio. [Link]

  • Boc-Lys(Z)-OH PubChem Entry. National Center for Biotechnology Information. [Link]

  • Z-Lys(Boc)-OH DCHA Safety Data Sheet. AAPPTec. [Link]

  • Boc-Lys(Boc)-ONp Safety Data Sheet. AAPPTec. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Lys(Nicotinoyl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Lys(Nicotinoyl)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.